Redafamdastat
Description
REDAFAMDASTAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATCTBJIJJEPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144539 | |
| Record name | PF-04457845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020315-31-4 | |
| Record name | PF 04457845 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-04457845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04457845 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04457845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04457845 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Redafamdastat: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Redafamdastat (PF-04457845) is a potent and highly selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By blocking FAAH, this compound elevates the levels of endogenous cannabinoids, primarily anandamide, leading to the modulation of various physiological processes, including pain and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, pharmacological effects, and the experimental methodologies used to elucidate its properties.
Core Mechanism: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound's primary mechanism of action is the covalent, irreversible inhibition of the serine hydrolase FAAH.[1][2] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[2]
Molecular Interaction
This compound, a urea-based compound, acts by carbamylating the active-site serine nucleophile (Ser241) of FAAH.[1][2] This covalent modification renders the enzyme inactive, preventing it from hydrolyzing its natural substrates. The high potency of this compound is reflected in its low nanomolar half-maximal inhibitory concentrations (IC50) for both human and rat FAAH.
Signaling Pathway
The inhibition of FAAH by this compound leads to an accumulation of anandamide in various tissues, including the brain.[2] Elevated anandamide levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2. This potentiation of endogenous cannabinoid signaling is the key downstream effect of this compound, mediating its therapeutic effects.
Figure 1: this compound's core mechanism of action.
Quantitative Data
The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| IC50 (hFAAH) | 7.2 ± 0.63 nM | Human | [1] |
| IC50 (rFAAH) | 7.4 ± 0.62 nM | Rat | [1] |
| kinact/Ki (hFAAH) | 40,300 M-1s-1 | Human | [1] |
| In Vivo Efficacy (MED) | 0.1 mg/kg (p.o.) | Rat (CFA model) | [1] |
Table 1: Key quantitative parameters for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.
Principle: FAAH cleaves the non-fluorescent substrate arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.
Protocol Outline:
-
Enzyme Preparation: Prepare microsomal fractions containing FAAH from cells or tissues.
-
Reaction Setup: In a 96-well plate, add the enzyme preparation, assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), and varying concentrations of this compound or vehicle control.
-
Initiation: Initiate the reaction by adding the AAMCA substrate.
-
Measurement: Monitor the increase in fluorescence kinetically using a microplate reader with excitation at 340-360 nm and emission at 450-465 nm.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 values for this compound by fitting the data to a dose-response curve.
Figure 2: Workflow for the in vitro FAAH fluorometric assay.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.
Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active sites of many serine hydrolases is used. In a competitive experiment, the proteome is pre-incubated with this compound, which blocks the active site of its target (FAAH). Subsequent treatment with the ABP results in reduced labeling of FAAH, which can be quantified.
Protocol Outline (Mass Spectrometry-based):
-
Cell/Tissue Treatment: Treat cells or tissue lysates with varying concentrations of this compound or vehicle control.
-
Probe Labeling: Add a biotinylated fluorophosphonate (FP-biotin) probe to covalently label the active serine hydrolases.
-
Protein Digestion: Lyse the cells/tissues and digest the proteins into peptides.
-
Enrichment: Use streptavidin affinity chromatography to enrich for the biotin-labeled peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Compare the spectral counts or peptide intensities between the this compound-treated and vehicle-treated samples to determine the selectivity profile.
Figure 3: Competitive ABPP experimental workflow.
In Vivo Inflammatory Pain Model (Complete Freund's Adjuvant)
This model is used to evaluate the analgesic efficacy of compounds in a setting of persistent inflammatory pain.
Principle: Unilateral intraplantar injection of Complete Freund's Adjuvant (CFA) in rodents induces a localized and persistent inflammation, characterized by edema, hyperalgesia, and allodynia.
Protocol Outline:
-
Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of the right hind paw of male Sprague-Dawley rats.
-
Drug Administration: Administer this compound orally at various doses.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments of increasing stiffness. A lower threshold indicates increased sensitivity to mechanical stimuli.
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source. A shorter latency indicates increased sensitivity to thermal stimuli.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups.
Clinical Trial for Cannabis Withdrawal
A Phase 2a clinical trial evaluated the efficacy and safety of this compound for the treatment of cannabis withdrawal and dependence.
Study Design: Double-blind, placebo-controlled, parallel-group, single-site randomized controlled trial.
Participant Population: Men aged 18-55 years with cannabis dependence.
Treatment:
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Inpatient phase (5-8 days) to achieve abstinence and monitor withdrawal.
-
Outpatient phase (3 weeks) of continued treatment.
-
Dosage: this compound (4 mg/day) or placebo.
Primary Endpoints:
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Cannabis withdrawal symptoms during the inpatient phase, assessed using the Cannabis Withdrawal Scale (CWS) . The CWS is a 19-item self-report scale where participants rate the severity of symptoms such as irritability, anxiety, insomnia, and craving on a scale of 0-10.
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Self-reported cannabis use and urine THC-COOH concentrations at the end of the 4-week treatment period.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of FAAH. Its mechanism of action, centered on the elevation of endogenous anandamide levels, has been robustly characterized through a combination of in vitro enzymatic assays, sophisticated proteomic profiling, and in vivo models of pain. Clinical studies have further demonstrated its potential therapeutic utility in managing cannabis withdrawal symptoms. The comprehensive data available on this compound provides a strong foundation for its continued investigation and development as a novel therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Redafamdastat: A Selective FAAH Inhibitor
Abstract
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH presents a promising therapeutic strategy for amplifying endogenous cannabinoid signaling, offering potential treatments for a range of conditions including pain, anxiety, and substance use disorders, without the side effects associated with direct cannabinoid receptor agonists.[1][3] this compound (PF-04457845) is a potent, selective, and irreversible inhibitor of FAAH that has been investigated in both preclinical and clinical settings.[4][5] This guide provides a detailed overview of this compound, its mechanism of action, pharmacological data, and the experimental protocols used for its evaluation.
Introduction to FAAH and the Endocannabinoid System
The endocannabinoid system (ECS) is a complex lipid signaling network that plays a key modulatory role in numerous physiological processes.[6] Key components of the ECS include endocannabinoids like anandamide (AEA), cannabinoid receptors (CB1 and CB2), and the metabolic enzymes responsible for endocannabinoid synthesis and degradation.[7] FAAH is the principal enzyme that terminates AEA signaling by hydrolyzing it into arachidonic acid and ethanolamine.[1] By blocking this degradation, FAAH inhibitors elevate the levels of AEA, thereby enhancing its therapeutic effects, which include analgesia, anti-inflammation, and anxiolysis.[1][8]
This compound: Mechanism of Action
This compound is a highly selective, orally bioavailable FAAH inhibitor.[4][5] It functions through a covalent, irreversible mechanism. The inhibitor targets the active site of FAAH, which contains an unusual Ser-Ser-Lys catalytic triad.[4][9] this compound acts by carbamylating the active-site serine nucleophile (S241), rendering the enzyme inactive.[4][10] This irreversible binding leads to a sustained elevation of anandamide levels.
Figure 1: Covalent inhibition of FAAH by this compound.
Pharmacological Properties of this compound
This compound has demonstrated high potency and selectivity for FAAH in a variety of assays.
Quantitative In Vitro Data
The inhibitory activity and selectivity of this compound have been thoroughly characterized. It shows nanomolar potency against both human and rat FAAH and is highly selective over other serine hydrolases.[4]
| Parameter | Value | Species | Notes | Reference |
| IC₅₀ | 7.2 ± 0.63 nM | Human (hFAAH) | Half-maximal inhibitory concentration. | [4] |
| IC₅₀ | 7.4 ± 0.62 nM | Rat (rFAAH) | Half-maximal inhibitory concentration. | [4] |
| kᵢₙₐ꜀ₜ/Kᵢ | 40,300 M⁻¹s⁻¹ | Human (hFAAH) | Second-order rate constant for inactivation. | [4] |
| Selectivity | No off-target inhibition | Human & Mouse | Tested at 100 µM against other FP-reactive serine hydrolases. | [4][5] |
Quantitative In Vivo Efficacy Data
Preclinical studies in animal models of pain have confirmed the analgesic effects of this compound following oral administration.
| Model | Species | Administration | Key Finding | Reference |
| Inflammatory Pain | Rat | Oral (p.o.) | MED of 0.1 mg/kg for significant inhibition of mechanical allodynia. | [4] |
| Inflammatory Pain | Rat | Oral (p.o.) | 0.1 mg/kg dose showed efficacy comparable to 10 mg/kg Naproxen . | [4] |
| FAAH Occupancy | Mouse | Oral (p.o.) | Complete inhibition of FAAH confirmed at 1 and 10 mg/kg . | [4] |
Clinical Trial Data
This compound has been evaluated in clinical trials, notably for the treatment of cannabis use disorder. A Phase 2a trial demonstrated its efficacy and safety in adult men.[11]
| Trial Identifier | Phase | Condition | Population | Key Outcomes | Reference |
| NCT01618656 | 2a | Cannabis Withdrawal & Dependence | 70 Men (46 active, 24 placebo) | Reduced withdrawal symptoms and self-reported cannabis use; Good safety profile. | [11] |
Signaling Pathway of FAAH Inhibition
The therapeutic effects of this compound are mediated by its modulation of the endocannabinoid system. By irreversibly inhibiting FAAH, the drug prevents the breakdown of anandamide. The resulting increase in anandamide concentration leads to enhanced activation of cannabinoid receptors (primarily CB1 in the central nervous system) and potentially other targets like TRPV1 channels, producing analgesic, anxiolytic, and other therapeutic effects.[1][12][13]
Figure 2: Signaling pathway initiated by FAAH inhibition.
Experimental Protocols
The evaluation of FAAH inhibitors like this compound involves a range of standardized in vitro and in vivo assays.
In Vitro FAAH Inhibition Assay (Fluorimetric)
This assay is widely used to determine the potency (IC₅₀) of FAAH inhibitors.[14]
Principle: The assay measures the enzymatic activity of FAAH using a synthetic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which becomes fluorescent upon cleavage by FAAH. The reduction in fluorescence in the presence of an inhibitor is used to calculate its potency.[14][15]
Protocol Outline:
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[15]
-
Dilute recombinant human FAAH enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the substrate (AAMCA) in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of this compound in the same solvent.
-
-
Reaction Setup (96-well plate format):
-
Test Wells: Add FAAH enzyme, assay buffer, and a specific concentration of this compound.
-
Control Wells (100% Activity): Add FAAH enzyme, assay buffer, and solvent (without inhibitor).
-
Background Wells: Add assay buffer and solvent (without enzyme or inhibitor).
-
-
Incubation: Pre-incubate the plate for a set time (e.g., 15-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[10][15]
-
Reaction Initiation: Add the AAMCA substrate to all wells to start the reaction.
-
Measurement: Measure the increase in fluorescence kinetically over time (e.g., 30 minutes) using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[14][15]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the control wells.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.[10]
-
Figure 3: Workflow for a fluorimetric FAAH inhibition assay.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system.[4]
Principle: This method involves treating a complex proteome (e.g., cell or tissue lysate) with the inhibitor of interest (this compound) before adding a broad-spectrum, activity-based probe that covalently labels the active sites of many serine hydrolases. If this compound selectively binds to FAAH, it will block the subsequent labeling of FAAH by the probe. The protein-probe complexes are then analyzed, typically by gel electrophoresis and/or mass spectrometry, to identify which enzyme activities were blocked by the inhibitor.
Protocol Outline:
-
Proteome Preparation: Homogenize tissues (e.g., brain, liver) to create a proteome lysate.
-
Inhibitor Incubation: Treat aliquots of the proteome with varying concentrations of this compound or a vehicle control for a specified time.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like a fluorophore or biotin).
-
Analysis:
-
Gel-Based: Separate the labeled proteins by SDS-PAGE. Visualize the labeled enzymes using fluorescence scanning. A loss of signal for a specific protein band in the inhibitor-treated lane compared to the control lane indicates that the inhibitor has bound to that enzyme.
-
Mass Spectrometry-Based: If a biotinylated probe is used, the labeled proteins can be enriched and identified using liquid chromatography-mass spectrometry (LC-MS/MS) for a more comprehensive selectivity profile.
-
Conclusion
This compound stands out as a potent and highly selective irreversible inhibitor of FAAH. Its pharmacological profile, demonstrated through extensive preclinical characterization and clinical trials, underscores its potential as a therapeutic agent.[4][11] By elevating endogenous anandamide levels in a controlled manner, this compound offers a targeted approach to treating conditions like cannabis use disorder, pain, and potentially other CNS disorders.[1][4][11] The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of endocannabinoid pharmacology and drug development.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Redafamdastat: A Technical Guide to its Role in the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Redafamdastat (PF-04457845) is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, this compound elevates its levels in the nervous system, thereby enhancing endocannabinoid signaling. This mechanism has been investigated for its therapeutic potential in a range of conditions, including pain, inflammation, and psychiatric disorders. This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with the endocannabinoid system, detailed experimental protocols for its characterization, and a summary of key clinical findings.
Introduction to the Endocannabinoid System and FAAH
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain sensation, mood, appetite, and memory.[1] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes that synthesize and degrade these signaling lipids.[1]
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in terminating the signaling of AEA and other fatty acid amides.[2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH controls the duration and intensity of AEA's effects on cannabinoid receptors.[4] Inhibition of FAAH has emerged as a promising therapeutic strategy to augment endogenous cannabinoid signaling, potentially offering therapeutic benefits without the undesirable side effects associated with direct-acting cannabinoid receptor agonists.[5]
This compound (PF-04457845): Mechanism of Action
This compound is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of FAAH.[6][7]
Covalent and Irreversible Inhibition
This compound inhibits FAAH through a covalent, irreversible mechanism.[6][7] It acts by carbamylating the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[7] This covalent modification permanently inactivates the enzyme, leading to a sustained elevation of anandamide levels.
Potency and Selectivity
This compound demonstrates high potency for both human and rat FAAH. Its inhibitory activity is characterized by low nanomolar half-maximal inhibitory concentrations (IC50) and a high rate of inactivation.[6][7]
| Parameter | Human FAAH (hFAAH) | Rat FAAH (rFAAH) | Reference |
| IC50 | 7.2 ± 0.63 nM | 7.4 ± 0.62 nM | [6] |
| k_inact/K_i | 40,300 M⁻¹s⁻¹ | Not Reported | [6][7] |
Table 1: In Vitro Potency of this compound against FAAH.
Crucially, this compound exhibits exquisite selectivity for FAAH over other serine hydrolases.[6][7] Competitive activity-based protein profiling (ABPP) has shown that this compound does not significantly inhibit other FP-reactive serine hydrolases even at concentrations up to 100 μM.[6][7] This high selectivity minimizes the potential for off-target effects.
Signaling Pathways Modulated by this compound
By inhibiting FAAH, this compound indirectly modulates signaling pathways downstream of cannabinoid receptors, primarily CB1 and CB2, through the increased bioavailability of anandamide.
Anandamide, a partial agonist at CB1 receptors and a full agonist at CB2 receptors, modulates neurotransmitter release and cellular activity. Increased anandamide levels resulting from FAAH inhibition lead to enhanced activation of these receptors, which can result in various therapeutic effects, including analgesia and anxiolysis.
Experimental Protocols
Glutamate Dehydrogenase-Coupled FAAH Inhibition Assay
This assay determines the in vitro potency of this compound by measuring the inhibition of FAAH activity. The hydrolysis of the FAAH substrate oleamide produces ammonia, which is then used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.
Materials:
-
Human or rat FAAH enzyme preparation
-
This compound (PF-04457845)
-
Oleamide (substrate)
-
Glutamate Dehydrogenase (GDH)
-
α-ketoglutarate
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
384-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the FAAH enzyme preparation to each well.
-
Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent modification of the enzyme.
-
Prepare a reaction mixture containing oleamide, GDH, α-ketoglutarate, and NADH in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the absorbance at 340 nm (for NADH) in a kinetic mode for a set duration (e.g., 15-30 minutes).
-
The rate of NADH consumption is proportional to FAAH activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a complex biological sample.
Materials:
-
Human or mouse tissue proteomes (e.g., brain, liver)
-
This compound (PF-04457845)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare tissue proteomes by homogenization and centrifugation.
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Add the activity-based probe (e.g., FP-rhodamine) to each sample and incubate for a further period (e.g., 30 minutes) at 37°C. The probe will covalently label the active site of serine hydrolases that are not inhibited by this compound.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a specific protein band in the presence of this compound indicates that the compound inhibits that enzyme. The high selectivity of this compound is demonstrated by the specific reduction of the FAAH band with no significant change in other serine hydrolase bands.[6][7]
In Vivo Efficacy and Clinical Studies
Preclinical In Vivo Data
In animal models of inflammatory pain, oral administration of this compound has been shown to produce potent antinociceptive effects.
| Model | Species | Minimum Effective Dose (MED) | Effect | Reference |
| Complete Freund's Adjuvant (CFA) induced inflammatory pain | Rat | 0.1 mg/kg (p.o.) | Significant inhibition of mechanical allodynia | [6] |
Table 2: In Vivo Efficacy of this compound in a Preclinical Pain Model.
Treatment with this compound at effective doses leads to a near-complete inhibition of FAAH activity in the brain and a sustained elevation of anandamide levels.[7]
Clinical Trial Data
This compound has been evaluated in Phase 2 clinical trials for several indications, including cannabis withdrawal and post-traumatic stress disorder (PTSD).
Cannabis Withdrawal and Dependence (NCT01618656):
A Phase 2a, double-blind, placebo-controlled trial investigated the efficacy and safety of this compound (4 mg/day for 4 weeks) in men with cannabis dependence.
| Endpoint | This compound Group | Placebo Group | p-value | Reference |
| Cannabis Withdrawal Symptoms (Day 1) | Mean score: 6.04 | Mean score: 11.00 | p_adj=0.048 | [4] |
| Self-Reported Cannabis Use (Week 4) | Mean: 0.40 joints/day | Mean: 1.27 joints/day | p=0.0003 | [4] |
| Urine THC-COOH (Week 4) | Mean: 265.55 ng/mL | Mean: 657.92 ng/mL | p=0.009 | [4] |
Table 3: Key Outcomes from the Phase 2a Trial of this compound for Cannabis Withdrawal.
The study concluded that this compound reduced cannabis withdrawal symptoms and cannabis use in men.[4]
Post-Traumatic Stress Disorder (PTSD):
A clinical trial investigated the use of a FAAH inhibitor in combination with internet-delivered cognitive behavioral therapy (CBT) for PTSD. While the FAAH inhibitor did increase anandamide levels, there was no significant improvement in PTSD symptoms compared to placebo when combined with CBT.[8][9] Another study with healthy volunteers suggested that FAAH inhibition could improve the recall of fear extinction memories.[5] Development of this compound (JZP-150) for PTSD was discontinued by Jazz Pharmaceuticals in December 2023.
Conclusion
This compound is a potent and highly selective irreversible inhibitor of FAAH that effectively elevates anandamide levels in the central nervous system. Its mechanism of action provides a clear rationale for its investigation in conditions where the endocannabinoid system is dysregulated. While preclinical studies demonstrated significant promise in pain and inflammation models, and a clinical trial showed efficacy in reducing cannabis withdrawal symptoms, its development for PTSD has been discontinued. The data presented in this technical guide underscore the therapeutic potential of FAAH inhibition and provide a foundation for further research into the role of this compound and the broader endocannabinoid system in health and disease.
References
- 1. Phase 2 trial shows encouraging target for treatment of cannabis use disorder | Semantic Scholar [semanticscholar.org]
- 2. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trial shows promise for treating PTSD with FAAH inhibitors [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The efficacy of elevating anandamide via inhibition of fatty acid amide hydrolase (FAAH) combined with internet-delivered cognitive behavioral therapy in the treatment of post-traumatic stress disorder: a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy of elevating anandamide via inhibition of fatty acid amide hydrolase (FAAH) combined with internet-delivered cognitive behavioral therapy in the treatment of post-traumatic stress disorder: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Redafamdastat on Anandamide Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Redafamdastat (PF-04457845) is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide and other fatty acid amides, thereby enhancing endocannabinoid tone. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on anandamide levels, and detailed methodologies for key experimental assessments.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. Anandamide is a key endogenous ligand of the cannabinoid receptors (CB1 and CB2), but its signaling is tightly controlled by its rapid degradation by FAAH.[1] Pharmacological inhibition of FAAH presents a promising therapeutic strategy to augment endocannabinoid signaling for the treatment of various pathological conditions, including pain and anxiety disorders, without the undesirable psychotropic effects associated with direct CB1 receptor agonists.[2][3]
This compound has emerged as a clinical candidate due to its high potency, selectivity, and oral bioavailability.[4] This guide will detail the core scientific data and methodologies related to the effects of this compound on anandamide levels.
Mechanism of Action
This compound inhibits FAAH through a covalent, irreversible mechanism.[4] It acts by carbamylating the active-site serine nucleophile (Ser241) of FAAH.[2] This covalent modification inactivates the enzyme, preventing it from hydrolyzing anandamide and other fatty acid amides. The high selectivity of this compound for FAAH over other serine hydrolases has been demonstrated using competitive activity-based protein profiling (ABPP).[4][5]
Signaling Pathway of FAAH Inhibition by this compound
Caption: Mechanism of FAAH inhibition by this compound to increase anandamide levels.
Quantitative Data on Anandamide Levels
Administration of this compound leads to a significant and sustained elevation of anandamide and other fatty acid amides in both preclinical models and human subjects.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| IC50 | 7.2 ± 0.63 nM | Human FAAH | [4] |
| IC50 | 7.4 ± 0.62 nM | Rat FAAH | [4] |
| kinact/Ki | 40,300 M-1s-1 | Human FAAH | [4] |
Table 2: Effects of this compound on Plasma Fatty Acid Amide Levels in Humans
| Fatty Acid Amide | Fold Increase (approx.) | Dosing Regimen | Reference |
| Anandamide (AEA) | 10-fold | 0.5 to 8 mg once daily for 14 days | [6] |
| Oleoylethanolamide (OEA) | 6-fold | 0.5 to 8 mg once daily for 14 days | [6] |
| Linoleoylethanolamide (LEA) | 9-fold | 0.5 to 8 mg once daily for 14 days | [6] |
| Palmitoylethanolamide (PEA) | 3.5-fold | 0.5 to 8 mg once daily for 14 days | [6] |
Note: These elevations were maintained for several days after the last dose.
Table 3: Preclinical In Vivo Effects of this compound in Rats
| Dose (oral) | Effect on FAAH Activity (Brain) | Effect on Anandamide Levels (Brain) | Analgesic Effect (CFA model) | Reference |
| 0.1 mg/kg | Near-complete inhibition | Maximal sustained elevation | Minimum effective dose | [2] |
| 1 mg/kg | Near-complete inhibition for 24h | Maximal sustained elevation for 24h | Significant antinociceptive effect | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of this compound.
In Vitro FAAH Inhibition Assay
This assay determines the potency of this compound in inhibiting FAAH activity.
Principle: A fluorogenic substrate is used, which upon cleavage by FAAH, releases a fluorescent molecule. The rate of fluorescence increase is proportional to FAAH activity.
Protocol Outline:
-
Enzyme Source: Prepare human or rat FAAH from recombinant sources or tissue homogenates.
-
Inhibitor Pre-incubation: Incubate the FAAH enzyme with varying concentrations of this compound for a defined period (e.g., 60 minutes) to allow for covalent modification.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 465 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Anandamide Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to quantify the levels of anandamide and other fatty acid amides in biological samples (e.g., plasma, brain tissue).
Protocol Outline:
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the lipid fraction.
-
For tissue samples, homogenize the tissue in a suitable solvent, followed by lipid extraction.
-
Add an internal standard (e.g., deuterated anandamide) at the beginning of the extraction process for accurate quantification.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and methanol, often with an additive like formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for anandamide and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a standard curve using known concentrations of anandamide.
-
Quantify the anandamide concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to assess the selectivity of this compound for FAAH against other serine hydrolases in a complex proteome.
Protocol Outline:
-
Proteome Preparation: Prepare proteomes from cells or tissues of interest.
-
Inhibitor Treatment: Incubate the proteome with this compound at various concentrations.
-
Probe Labeling: Add a broad-spectrum serine hydrolase-directed activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine). This probe will covalently label the active sites of serine hydrolases that are not blocked by this compound.
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using in-gel fluorescence scanning.
-
Inhibition of FAAH is observed as a decrease in the fluorescence intensity of the band corresponding to FAAH. The selectivity is determined by the lack of signal reduction for other serine hydrolases.
-
Experimental Workflow for Assessing this compound's Effects
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Role of FAAH Inhibitors in Basic Pain Mechanism Research: A Technical Guide
Disclaimer: No specific therapeutic agent named "Redafamdastat" was identified in a comprehensive review of scientific literature. This guide will focus on the well-established class of compounds known as Fatty Acid Amide Hydrolase (FAAH) inhibitors and their role in pain mechanism research, as this is the likely intended topic of interest.
Introduction
The endogenous cannabinoid system plays a crucial role in modulating pain and inflammation. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine, more commonly known as anandamide (AEA). By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid and other related receptors. This amplification of the body's natural pain-relieving signals has made FAAH inhibitors a significant area of research for the development of novel analgesics.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and research methodologies related to FAAH inhibitors in the context of basic pain research.
Core Mechanism of Action
FAAH inhibitors exert their analgesic and anti-inflammatory effects primarily by preventing the breakdown of anandamide.[1][2] This leads to an accumulation of AEA, which can then act on various receptor systems to modulate nociceptive signaling. The primary pathways implicated are:
-
Cannabinoid Receptor Activation: Increased AEA levels lead to the activation of cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more concentrated in peripheral tissues and immune cells. Activation of both receptor types has been shown to contribute to the analgesic effects of FAAH inhibitors.[1]
-
Non-Cannabinoid Receptor Pathways: Anandamide can also modulate pain through non-cannabinoid receptors. These include the Transient Receptor Potential Vanilloid 1 (TRPV1) channels and Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α.[1][4]
-
Opioid System Interaction: Some studies suggest a potential interplay between the endocannabinoid and opioid systems, where the analgesic effects of FAAH inhibition may be partially mediated by opioid receptors.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating FAAH inhibitors in preclinical pain models.
Caption: Signaling pathway of FAAH inhibition leading to analgesia.
References
- 1. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies Using Redafamdastat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redafamdastat (PF-04457845) is a potent and highly selective irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby augmenting their effects on various physiological processes, including pain, inflammation, and neurotransmission.[3][4] This document provides a comprehensive overview of the core exploratory studies involving this compound, detailing its mechanism of action, pharmacological effects, and key experimental data.
Core Mechanism of Action
This compound acts as a covalent, irreversible inhibitor of FAAH.[1][3] The mechanism involves the carbamylation of the active-site serine nucleophile (Ser241) within the catalytic triad (Ser241-Ser217-Lys142) of the FAAH enzyme.[1][3] This action effectively blocks the enzyme's ability to hydrolyze its substrates.
Signaling Pathway of FAAH Inhibition
The inhibition of FAAH by this compound leads to an increase in the concentration of endocannabinoids, primarily anandamide (AEA). AEA then acts on cannabinoid receptors CB1 and CB2, as well as other potential targets like TRPV1 receptors, to exert its physiological effects.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from various exploratory studies on this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| IC₅₀ | Human FAAH | 7.2 ± 0.63 nM | [1] |
| Rat FAAH | 7.4 ± 0.62 nM | [1] | |
| kinact/Ki | Human FAAH | 40,300 M⁻¹s⁻¹ | [1] |
| Selectivity | Other Serine Hydrolases | No off-targets at 100 µM | [1][2] |
Table 2: Preclinical In Vivo Efficacy in a Rat Model of Inflammatory Pain
| Administration Route | Dose | Effect | Comparison | Reference |
| Oral | 0.1 mg/kg | Significant inhibition of mechanical allodynia | Efficacy comparable to naproxen at 10 mg/kg | [1] |
| Oral | 1 mg/kg | Near-complete inhibition of FAAH activity for 24 hours | - | [3] |
| Oral | 10 mg/kg | Complete inhibition of FAAH | - | [1] |
Table 3: Clinical Trial Data
| Study Focus | Phase | Key Finding | Reference |
| Osteoarthritis Pain | 2 | No significant analgesic effect compared to placebo. | [5][7] |
| Cannabis Withdrawal | 2a | Reduced withdrawal symptoms and cannabis use in men. | [8] |
| Fear Conditioning | Early Phase 1 | Investigational | [1] |
Experimental Protocols
In Vitro FAAH Inhibition Assay
Objective: To determine the in vitro potency of this compound against human and rat FAAH.
Methodology:
-
Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., COS-7 cells).
-
Substrate: A fluorogenic substrate for FAAH, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Assay Buffer: A suitable buffer, typically Tris-HCl with a neutral pH.
-
Procedure: a. This compound is serially diluted to various concentrations. b. The enzyme and inhibitor are pre-incubated for a defined period. c. The substrate is added to initiate the reaction. d. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of substrate hydrolysis is calculated, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Assessment of Inflammatory Pain (Rat Model)
Objective: To evaluate the efficacy of orally administered this compound in a rat model of inflammatory pain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Drug Administration: this compound is administered orally at various doses (e.g., 0.1, 1, 10 mg/kg). A vehicle control and a positive control (e.g., naproxen) are included.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points after drug administration. The paw withdrawal threshold is determined.
-
Data Analysis: The paw withdrawal thresholds are compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow for Preclinical Pain Model
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated.[5][7] Notably, it did not produce the adverse effects commonly associated with direct cannabinoid receptor agonists, such as cognitive impairment or motor coordination issues.[5][6] In a Phase II study for osteoarthritis pain, the safety profile of this compound was indistinguishable from placebo, with dizziness being the main treatment-related side effect.[5] Similarly, in a study on cannabis withdrawal, there were no serious adverse events reported.[8]
Conclusion
This compound is a well-characterized, potent, and selective FAAH inhibitor with a clear mechanism of action. Preclinical studies have demonstrated its efficacy in models of inflammatory pain. While a clinical trial for osteoarthritis pain did not show significant analgesic effects, studies in other indications, such as cannabis withdrawal, have shown promise. The favorable safety profile of this compound, devoid of typical cannabinoid-like side effects, makes it an important tool for further exploratory studies into the therapeutic potential of modulating the endocannabinoid system. Future research should continue to investigate its efficacy in various neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Redafamdastat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Redafamdastat (PF-04457845), a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the compound's mechanism of action, in vitro and in vivo pharmacology, and experimental methodologies.
Mechanism of Action
This compound is an irreversible, covalent inhibitor of FAAH.[1][2] It acts by carbamylating the active-site serine nucleophile of the FAAH enzyme.[1][2] This targeted action leads to the accumulation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), thereby potentiating endocannabinoid signaling.[2][3] The inhibition of FAAH by this compound has been shown to be highly selective, with no significant off-target activity against other serine hydrolases.[1][4]
Signaling Pathway
The primary signaling pathway influenced by this compound is the endocannabinoid system. By inhibiting FAAH, this compound elevates the levels of anandamide and other N-acylethanolamines (NAEs) like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[2][5] Anandamide is a key endogenous ligand for cannabinoid receptors CB1 and CB2, which are implicated in a wide array of physiological processes including pain, inflammation, and mood.[3][6] The increased availability of anandamide enhances the activation of these receptors, leading to downstream signaling cascades that mediate the analgesic and anti-inflammatory effects of this compound.[3][6] Other potential, non-cannabinoid receptor pathways may also be involved through the action of other elevated fatty acid amides.[2]
Quantitative In Vitro Data
The following table summarizes the key in vitro potency and selectivity data for this compound.
| Parameter | Species | Value | Reference |
| IC50 | Human FAAH | 7.2 ± 0.63 nM | [1] |
| IC50 | Rat FAAH | 7.4 ± 0.62 nM | [1] |
| kinact/Ki | Human FAAH | 40,300 M-1s-1 | [1] |
| Selectivity | Other Serine Hydrolases | No inhibition at 100 µM | [1][4] |
Quantitative In Vivo Data
Preclinical in vivo studies have demonstrated the efficacy of this compound in rodent models of inflammatory pain.
| Animal Model | Species | Administration | Minimum Effective Dose (MED) | Comparator | Efficacy | Reference |
| Inflammatory Pain (CFA model) | Rat | Oral (p.o.) | 0.1 mg/kg | Naproxen (10 mg/kg) | Comparable to Naproxen | [1][4] |
Experimental Protocols
A detailed protocol for determining the in vitro potency of this compound against FAAH would typically involve the following steps:
-
Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).
-
Substrate: A fluorescent or radiolabeled substrate for FAAH, such as arachidonoyl-[1-14C]ethanolamide.
-
Assay Buffer: A suitable buffer system, for instance, 50 mM Tris-HCl, pH 9.0, containing 1 mM EDTA and 0.1% BSA.
-
Incubation: Pre-incubation of the enzyme with varying concentrations of this compound for a defined period to allow for time-dependent inhibition.
-
Reaction Initiation: Addition of the substrate to initiate the enzymatic reaction.
-
Reaction Termination: Stopping the reaction after a specified time using an appropriate method, such as the addition of an organic solvent.
-
Detection: Quantification of the product formation using a suitable detection method (e.g., liquid scintillation counting for radiolabeled substrates or fluorescence measurement).
-
Data Analysis: Calculation of IC50 values by fitting the concentration-response data to a four-parameter logistic equation. For determining kinact and Ki, progress curves at different inhibitor concentrations are analyzed.
The following workflow outlines the typical experimental procedure for evaluating the efficacy of this compound in a rat model of inflammatory pain.
Detailed In Vivo Protocol:
-
Animals: Male Sprague-Dawley rats (200-250g) are used.[1]
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration: this compound is administered orally (p.o.) as a nanocrystalline suspension in a vehicle typically consisting of 2% polyvinylpyrrolidone and 0.15% sodium dodecyl sulfate in water.[1] The dose volume is 10 mL/kg.[1]
-
Pain Assessment: Mechanical allodynia is assessed by measuring the paw withdrawal threshold (PWT) in response to a calibrated mechanical stimulus (e.g., von Frey filaments) at a specific time point after drug administration (e.g., 4 hours).[1]
-
Data Analysis: The PWT measurements are averaged, and statistical comparisons between the vehicle-treated and this compound-treated groups are performed using appropriate statistical tests such as analysis of variance (ANOVA) followed by unpaired t-tests.[1]
Selectivity Profiling
The selectivity of this compound is a critical aspect of its preclinical profile.
This technique is employed to assess the selectivity of this compound across the broader serine hydrolase superfamily.
Protocol Outline:
-
Proteome Preparation: Membrane proteomes are prepared from human or mouse tissues or cells.
-
Inhibitor Incubation: The proteomes are incubated with this compound at various concentrations (e.g., 10 and 100 µM).[1]
-
Probe Labeling: A broad-spectrum, activity-based probe that covalently labels the active sites of serine hydrolases (e.g., a fluorophosphonate probe coupled to a reporter tag like rhodamine) is added to the proteome.
-
Analysis: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence.
-
Interpretation: Inhibition of a specific serine hydrolase by this compound is observed as a decrease in the fluorescence intensity of the corresponding protein band compared to the vehicle-treated control. Studies have shown that this compound completely and selectively inhibits the FAAH band with no off-target inhibition of other FP-reactive serine hydrolases.[1]
Conclusion
The preclinical data for this compound strongly support its profile as a highly potent, selective, and orally bioavailable FAAH inhibitor. Its mechanism of action, leading to the enhancement of endocannabinoid signaling, translates to significant efficacy in preclinical models of pain. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of Redafamdastat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Redafamdastat (also known as JZP-150 and PF-04457845) is a potent, selective, and irreversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). Developed initially by Pfizer and later by Jazz Pharmaceuticals, this compound reached Phase 2 clinical trials for the treatment of post-traumatic stress disorder (PTSD), pain, and alcoholism. The primary mechanism of action of this compound is the inhibition of FAAH, which leads to an increase in the endogenous levels of fatty acid amides, most notably the endocannabinoid anandamide (AEA). This enhancement of endocannabinoid signaling was hypothesized to produce therapeutic benefits, including analgesic, anxiolytic, and anti-inflammatory effects, without the undesirable side effects associated with direct cannabinoid receptor agonists. Despite promising preclinical data and favorable pharmacokinetics in early clinical trials, the development of this compound was discontinued in December 2023 after a Phase 2 trial for PTSD failed to meet its primary and key secondary endpoints. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, preclinical efficacy, and clinical trial outcomes.
Mechanism of Action
This compound is a covalent, irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is a serine hydrolase responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs).[2] The most well-characterized substrate of FAAH is anandamide (AEA), an endogenous cannabinoid that binds to and activates cannabinoid receptors, primarily CB1 and CB2.[2]
By inhibiting FAAH, this compound prevents the breakdown of AEA and other FAAs, leading to their accumulation and an enhancement of "endocannabinoid tone".[3] This amplified signaling through cannabinoid and other receptors is believed to be the basis for the therapeutic effects of this compound.
The inhibition of FAAH by this compound is highly potent and selective. It acts by carbamylating the active-site serine nucleophile of the enzyme.[1]
Signaling Pathway of FAAH Inhibition by this compound
Quantitative Pharmacology
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference(s) |
| IC50 | Human FAAH | 7.2 nM | [4][5][6] |
| Rat FAAH | 7.4 nM | [7] | |
| kinact/Ki | Human FAAH | 40,300 M-1s-1 | [1] |
Table 2: Pharmacokinetics of this compound in Healthy Volunteers (Single and Multiple Doses)
| Parameter | Single Dose (0.1 - 40 mg) | Multiple Dose (0.5 - 8 mg once daily for 14 days) | Reference(s) |
| Tmax (median) | 0.5 - 1.2 hours | Not explicitly stated, but absorption is rapid | [2] |
| Dose Proportionality | Supraproportional exposure from 0.1 to 10 mg; Proportional from 10 to 40 mg | Dose proportional | [2] |
| Steady-State | N/A | Achieved by Day 7 | [2] |
| Urinary Excretion | < 0.1% of the dose | Not explicitly stated | [2] |
| Food Effect | No effect on pharmacokinetics | Not explicitly stated | [2] |
Table 3: Pharmacodynamics of this compound in Healthy Volunteers (Single and Multiple Doses)
| Parameter | Single Dose | Multiple Dose (once daily for 14 days) | Reference(s) |
| FAAH1 Inhibition | >97% inhibition at doses ≥ 0.3 mg | >97% inhibition at all doses (0.5, 1, 4, and 8 mg) | [2] |
| Duration of FAAH1 Inhibition | Not explicitly stated | Maximal inhibition maintained for at least 1 week after the last dose | [2] |
| Fatty Acid Amide Concentrations | 3.5- to 10-fold increase | Maintained at a plateau | [2] |
Preclinical Studies
Inflammatory Pain Model
This compound demonstrated significant analgesic effects in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[6]
The following is a generalized protocol based on the available literature for assessing the efficacy of this compound in the CFA model.
| Species | Model | Endpoint | Key Findings | Reference(s) |
| Rat | Complete Freund's Adjuvant (CFA) induced inflammatory pain | Mechanical Allodynia (Paw Withdrawal Threshold) | - Minimum effective dose of 0.1 mg/kg (p.o.)- Efficacy at 0.1 mg/kg was comparable to 10 mg/kg naproxen- A single 1 mg/kg oral dose showed efficacy for 24 hours | [1][6] |
Preclinical Safety
In non-clinical toxicology and safety pharmacology studies, the main potential target organs identified for this compound were the male genital tract, liver, and central nervous system.[4] The no-observed-adverse-effect level (NOAEL) in the most sensitive species (dog) was associated with an AUC(0,24 h) of 6290 ng·h/mL and a Cmax of 482 ng/mL.[4] Importantly, at a dose of 10 mg/kg in mice, this compound did not elicit effects on motility, catalepsy, or body temperature, which are classic side effects of direct CB1 receptor agonists.[1]
Clinical Trials
This compound (as JZP-150) was evaluated in a Phase 2, multicenter, double-blind, placebo-controlled, randomized study for the treatment of adults with Post-Traumatic Stress Disorder (PTSD) (NCT05178316).[3][8]
Phase 2 PTSD Trial (NCT05178316) Design
Table 5: Phase 2 PTSD Clinical Trial (NCT05178316) Top-Line Results
| Endpoint | Outcome | Reference(s) |
| Primary Endpoint: Change from baseline to Week 12 in Clinician-Administered PTSD Scale (CAPS-5) Total Score | Not Met: No statistically significant difference between either this compound dose and placebo. | [8] |
| Key Secondary Endpoint: Change from baseline to Week 12 in Clinical Global Impression of Severity (CGI-S) | Not Met | [8] |
| Key Secondary Endpoint: Change from baseline to Week 12 in Patient Global Impression of Severity (PGI-S) | Not Met | [8] |
| Safety | No new safety signals were observed. The most common treatment-emergent adverse events were headache, nausea, and urinary tract infection, which also occurred in the placebo group. | [8] |
Conclusion
This compound is a well-characterized, potent, and selective irreversible inhibitor of FAAH. Its mechanism of action, centered on the enhancement of endocannabinoid signaling, showed considerable promise in preclinical models of pain and was supported by favorable pharmacokinetic and pharmacodynamic profiles in early human studies. However, the failure to demonstrate efficacy in a Phase 2 trial for PTSD led to the discontinuation of its clinical development. The data and experimental insights gathered from the investigation of this compound remain valuable for the broader field of endocannabinoid system modulation and may inform the development of future therapeutics targeting this pathway.
References
- 1. probiologists.com [probiologists.com]
- 2. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Redafamdastat (PF-04457845)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redafamdastat, also known as PF-04457845, is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby enhancing their effects at cannabinoid receptors (CB1 and CB2) and other cellular targets.[2][3] This mechanism of action has positioned this compound as a promising therapeutic candidate for a variety of conditions, including pain and neuroinflammatory disorders. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in preclinical animal models.
Mechanism of Action
This compound covalently modifies the active-site serine nucleophile of FAAH, leading to its irreversible inactivation.[1] This highly selective action prevents the breakdown of anandamide and other N-acylethanolamines (NAEs), such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). The resulting increase in NAEs potentiates their signaling through various receptors, including but not limited to, cannabinoid receptors CB1 and CB2.[3][4] This enhanced signaling is believed to mediate the analgesic, anti-inflammatory, and neuroprotective effects observed with this compound administration.
Data Presentation
Pharmacokinetic Profile of this compound
| Parameter | Rat | Dog |
| Oral Bioavailability (%) | 88 | 58 |
| Dose (mg/kg, p.o.) | 1 | 0.5 |
| Cmax (ng/mL) | 246 | Data not available |
| Tmax (hours) | 4 | Data not available |
| Vehicle | Methylcellulose suspension | Methylcellulose suspension |
Data compiled from preclinical studies.
In Vivo Efficacy in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle Control | - | Baseline dependent | 0% |
| This compound | 0.1 | Significantly increased vs. vehicle | Comparable to Naproxen |
| This compound | 1 | Significantly increased vs. vehicle | Sustained for 24 hours |
| This compound | 10 | Significantly increased vs. vehicle | Maximal efficacy |
| Naproxen | 10 | Significantly increased vs. vehicle | Positive control |
Data represents typical findings from inflammatory pain models.
Experimental Protocols
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia in Rats
Objective: To assess the analgesic efficacy of this compound in a model of chronic inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium butyricum
-
This compound (PF-04457845)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Naproxen (positive control)
-
Electronic von Frey apparatus
Protocol:
-
Induction of Inflammation:
-
Anesthetize rats with isoflurane.
-
Inject 100 µL of CFA intradermally into the plantar surface of the right hind paw.[5]
-
Allow 24-48 hours for the development of inflammation and mechanical hypersensitivity.
-
-
Drug Administration:
-
Prepare a nanocrystalline suspension of this compound in the chosen vehicle.
-
Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 1, 10 mg/kg).
-
Administer the vehicle to the control group and Naproxen (10 mg/kg, p.o.) to the positive control group.
-
-
Assessment of Mechanical Allodynia:
-
At a predetermined time point post-dosing (e.g., 4 hours), place the rats in individual plexiglass chambers on a mesh floor.
-
Allow for a 15-20 minute acclimation period.
-
Apply a progressively increasing force to the plantar surface of the inflamed paw using the electronic von Frey filament.[5]
-
The paw withdrawal threshold is recorded as the force in grams at which the rat withdraws its paw.
-
Repeat the measurement three times for each paw and calculate the mean.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Calculate the percent reversal of hyperalgesia.
-
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Materials:
-
Male Sprague-Dawley rats with cannulated jugular veins
-
This compound (PF-04457845)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system
Protocol:
-
Drug Administration:
-
Fast rats overnight prior to dosing.
-
Administer a single oral dose of this compound (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.[6]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.
-
Preclinical Safety and Toxicology Assessment
Objective: To evaluate the safety profile of this compound in vivo.
Protocol:
-
Dose Range-Finding Study:
-
Administer single escalating doses of this compound to a small group of animals to determine the maximum tolerated dose (MTD).
-
Observe animals for clinical signs of toxicity.
-
-
Repeated-Dose Toxicity Study:
-
Administer this compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels.
-
Include a control group receiving the vehicle.
-
Monitor animal health, body weight, and food consumption throughout the study.
-
Collect blood samples for hematology and clinical chemistry analysis at the end of the study.
-
Perform a full necropsy and histopathological examination of major organs, with special attention to potential target organs such as the liver, central nervous system, and male reproductive tract.[7]
-
-
Safety Pharmacology:
-
Assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Visualizations
Caption: Workflow for assessing this compound's efficacy in a rat inflammatory pain model.
Caption: Signaling pathway of this compound via FAAH inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical safety assessment: in vitro -- in vivo testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Redafamdastat in a Rat Model of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redafamdastat, also known as PF-04457845, is a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[1][2] Inhibition of FAAH by this compound leads to an increase in endogenous AEA levels, which in turn modulates pain and inflammation through the activation of cannabinoid receptors (CB1 and CB2).[5] Preclinical studies in rat models of inflammatory pain have demonstrated the analgesic and anti-inflammatory efficacy of this compound, suggesting its potential as a therapeutic agent for inflammatory pain conditions.[1][2][4]
These application notes provide a detailed overview of the use of this compound in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), summarizing key quantitative data and providing comprehensive experimental protocols.
Data Presentation
In Vitro Potency of this compound
| Target | Species | IC50 (nM) |
| FAAH | Human (hFAAH) | 7.2 ± 0.63 |
| FAAH | Rat (rFAAH) | 7.4 ± 0.62 |
Table 1: In vitro inhibitory potency of this compound against human and rat Fatty Acid Amide Hydrolase (FAAH). Data sourced from MedchemExpress.[1]
In Vivo Efficacy of this compound in CFA-Induced Inflammatory Pain in Rats
| Compound | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (PWT) in grams (Mean ± SEM) | % Reversal of Mechanical Allodynia |
| Vehicle | - | ~2.5 g | 0% |
| This compound | 0.1 | ~7.5 g | Significant reversal |
| This compound | 1 | ~12.5 g | Significant reversal |
| This compound | 10 | ~14.0 g | Near complete reversal |
| Naproxen | 10 | ~10.0 g | Significant reversal |
Table 2: Efficacy of orally administered this compound in reversing mechanical allodynia in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats. Paw withdrawal threshold was measured 4 hours post-dose. Data is approximated from graphical representations in scientific literature.[2][6]
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of FAAH, leading to an accumulation of the endocannabinoid anandamide (AEA). AEA then activates cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system involved in pain modulation.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This protocol describes the induction of a localized and persistent inflammatory pain state in rats, which is a widely used model to evaluate the efficacy of analgesic and anti-inflammatory compounds.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA) (Sigma-Aldrich)
-
This compound (PF-04457845)
-
Vehicle for this compound (e.g., nanocrystalline suspension in 2% polyvinylpyrrolidone and 0.15% SDS in H2O)[6]
-
Naproxen (positive control)
-
Von Frey filaments
-
Oral gavage needles
-
Syringes and needles (27-30 gauge)
Procedure:
-
Acclimation: House the rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Baseline Pain Threshold Measurement: Before CFA injection, determine the baseline mechanical paw withdrawal threshold (PWT) for each rat using von Frey filaments. Acclimate the rats to the testing environment (e.g., a wire mesh floor) before taking measurements.
-
Induction of Inflammation:
-
Briefly anesthetize the rats with isoflurane.
-
Inject 150 µL of CFA (1 mg/mL suspension in mineral oil) into the plantar surface of the left hind paw of each rat.[6]
-
Return the rats to their cages and monitor them during recovery from anesthesia.
-
-
Post-Induction Period: Allow 5 days for the inflammation and associated pain to fully develop.[2][6]
-
Drug Administration:
-
Pain Assessment:
-
At a predetermined time point after drug administration (e.g., 4 hours), measure the mechanical PWT using the von Frey filament test.[2][6]
-
The von Frey test involves applying filaments of increasing stiffness to the plantar surface of the inflamed paw and recording the force at which the rat withdraws its paw.
-
Experimental Workflow Diagram
Conclusion
This compound has demonstrated significant analgesic and anti-inflammatory properties in a well-established rat model of inflammatory pain. Its mechanism of action, involving the potent and selective inhibition of FAAH, leads to the enhancement of endogenous cannabinoid signaling. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other FAAH inhibitors for the treatment of inflammatory pain.
References
- 1. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Redafamdastat Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Redafamdastat, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for preclinical research in mice. The following sections detail its mechanism of action, administration protocols, and expected biological effects based on available literature.
Mechanism of Action: this compound, also known as PF-04457845, is an irreversible covalent inhibitor of FAAH.[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs).[3][4] By inhibiting FAAH, this compound leads to an accumulation of these endogenous lipids, which in turn modulate cannabinoid receptors (CB1 and CB2), Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] This enhancement of endocannabinoid signaling is the basis for its therapeutic potential in various conditions, particularly in pain and inflammation.[2][5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro and in vivo (rodent) studies.
| Parameter | Species/System | Value | Reference |
| IC₅₀ (FAAH Inhibition) | Human | 7.2 ± 0.63 nM | [1] |
| Rat | 7.4 ± 0.62 nM | [1] | |
| kinact/Ki (FAAH Inhibition) | Human | 40,300 M⁻¹s⁻¹ | [1] |
| In Vivo FAAH Inhibition | Mouse Brain | Complete inhibition at 1 and 10 mg/kg (p.o.) | [1] |
| Minimum Effective Dose (MED) | Rat (Inflammatory Pain) | 0.1 mg/kg (p.o.) | [1] |
| Comparative Efficacy | Rat (Inflammatory Pain) | 0.1 mg/kg this compound (p.o.) ≈ 10 mg/kg Naproxen | [1] |
| Selectivity | Human & Mouse Proteomes | No off-target inhibition at 10 and 100 µM | [1] |
Experimental Protocols
Preparation and Administration of this compound
This protocol describes the preparation of this compound for oral (p.o.) or intraperitoneal (i.p.) administration in mice.
Materials:
-
This compound (PF-04457845) powder
-
Vehicle solution (select one):
-
Polyethylene glycol 300 (PEG300)
-
18:1:1 saline/Emulphor/ethanol
-
2% Polyvinylpyrrolidone and 0.15% Sodium dodecyl sulfate in H₂O (for nanocrystalline suspension)
-
-
Sterile saline
-
Vortex mixer
-
Sonicator
-
Oral gavage needles or sterile syringes and needles for i.p. injection
Procedure:
-
Vehicle Selection: The choice of vehicle can depend on the experimental requirements. For general oral administration in mice, PEG300 has been successfully used.[1] For intraperitoneal injections, a saline/Emulphor/ethanol mixture is an option.[5]
-
Preparation of Dosing Solution (Example using PEG300): a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 1 mg/kg) and the number and weight of the mice. A typical dosing volume for oral administration in mice is 4 mL/kg.[1] b. Weigh the appropriate amount of this compound powder. c. Add the calculated volume of PEG300. d. Vortex and sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed.
-
Administration:
-
Oral (p.o.): Administer the prepared solution to mice using an appropriate-sized oral gavage needle. Ensure proper technique to avoid injury. Doses of 1 and 10 mg/kg have been shown to completely inhibit FAAH in mice.[1]
-
Intraperitoneal (i.p.): Administer the solution using a sterile syringe and needle into the intraperitoneal cavity. A 10 mg/kg dose has been used in mice to study FAAH inactivation and effects on endocannabinoid levels.[5]
-
Experimental Workflow for Inflammatory Pain Model
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of inflammatory pain.
Caption: Workflow for assessing this compound in a pain model.
Detailed Steps:
-
Animal Model: Male C57BL/6J mice are commonly used.[1] Allow for an appropriate acclimation period.
-
Induction of Inflammation: Inflammatory pain can be induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the mouse hind paw.
-
Baseline Measurement: Before drug administration, measure the baseline pain response, for example, using the von Frey test to determine the Paw Withdrawal Threshold (PWT).
-
Drug Administration: Administer this compound or vehicle orally as described in Protocol 1.
-
Post-treatment Measurement: At a specified time point after administration (e.g., 4 hours), re-evaluate the PWT.[1] A significant increase in PWT in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Biochemical Confirmation (Optional): To confirm target engagement, tissues such as the brain and spinal cord can be collected at the end of the experiment to measure FAAH activity using methods like competitive activity-based protein profiling (ABPP).[1][5]
Assessment of Cannabinoid-like Side Effects (Tetrad Test)
This protocol is used to determine if this compound induces the classic cannabinoid-like side effects.
Procedure:
-
Animal Groups: Use male C57BL/6J mice.[1] Include a vehicle control group, a this compound-treated group (e.g., 1 or 10 mg/kg, p.o.), and a positive control group treated with a cannabinoid agonist like WIN 55,212-2 (e.g., 1 or 10 mg/kg, i.p.).[1]
-
Timing: Evaluate the mice at a time point corresponding to the expected peak effect of the drugs (e.g., 4 hours for this compound, 30 minutes for WIN 55,212-2).[1]
-
Tetrad Assays:
-
Hypomotility: Measure locomotor activity in an open field arena.
-
Hypothermia: Measure core body temperature using a rectal probe.
-
Antinociception: Assess the pain response using the tail-flick or hot plate test.
-
Catalepsy: Measure the time the mouse remains immobile on an elevated bar.
-
-
Data Analysis: Compare the results from the this compound-treated group to both the vehicle and the positive control groups. This compound is reported to not elicit significant effects in motility, catalepsy, and body temperature at effective analgesic doses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Redafamdastat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redafamdastat, also known as PF-04457845, is a highly potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This mechanism of action makes this compound a valuable tool for research in pain, inflammation, and various neurological disorders. These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and its application in a typical FAAH inhibition assay.
Chemical Properties and Data Presentation
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 455.44 g/mol | --INVALID-LINK-- |
| Molecular Formula | C23H20F3N5O2 | --INVALID-LINK-- |
| Solubility in DMSO | 10 mM | --INVALID-LINK-- |
| Human FAAH IC50 | 7.2 ± 0.63 nM | [1][2] |
| Rat FAAH IC50 | 7.4 ± 0.62 nM | [1] |
| Mechanism of Action | Irreversible, covalent inhibitor | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 455.44 g/mol x 1000 mg/g = 4.55 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 4.55 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
-
Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro and In Vivo Studies
This protocol provides guidelines for diluting the DMSO stock solution to prepare working solutions for cell-based assays and animal studies.
For In Vitro Cell-Based Assays:
-
Objective: To prepare a working solution for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid cytotoxicity.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
For In Vivo Animal Studies:
-
Objective: To prepare a formulation suitable for oral administration in animal models.
-
Example Formulation (for a 2.75 mg/mL working solution): [2]
-
Prepare a 27.5 mg/mL this compound stock solution in DMSO.
-
To prepare 1 mL of the final working solution, sequentially add and mix the following components:
-
100 µL of 27.5 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline (0.9% NaCl in sterile water)
-
-
Ensure the solution is clear and homogenous before administration.
-
Protocol 3: In Vitro FAAH Inhibition Assay using a Fluorogenic Substrate
This protocol outlines a typical fluorescence-based assay to determine the IC50 value of this compound. The principle of this assay is that FAAH hydrolyzes a non-fluorescent substrate to produce a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound working solutions (serially diluted)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant FAAH enzyme to the desired concentration in cold FAAH assay buffer.
-
Prepare a solution of the fluorogenic substrate in an appropriate solvent (e.g., ethanol).
-
Prepare a series of this compound dilutions in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add the FAAH enzyme and different concentrations of this compound.
-
Positive control wells (100% activity): Add the FAAH enzyme and the same solvent used for this compound dilutions (vehicle control).
-
Negative control wells (no enzyme): Add assay buffer instead of the FAAH enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a specific time (e.g., 60 minutes) to allow this compound to bind to the FAAH enzyme.[2]
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., excitation at 350 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence per minute) for each well.
-
Normalize the activity in the test wells to the activity in the positive control wells (100% activity).
-
Plot the percentage of FAAH inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action in the Endocannabinoid Pathway.
Caption: Workflow for Determining FAAH Inhibition by this compound.
References
Application Notes and Protocols for Intraperitoneal Injection of Redafamdastat (PF-04457845)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redafamdastat, also known as PF-04457845, is a highly potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[4] By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, thereby enhancing endocannabinoid tone. This mechanism of action has shown therapeutic potential in various preclinical models, particularly in the context of pain and inflammation, without inducing the undesirable side effects associated with direct cannabinoid receptor agonists.[2][5] this compound is an orally bioavailable compound that has been evaluated in human clinical trials for conditions such as cannabis use disorder and post-traumatic stress disorder.[5][6]
Mechanism of Action
This compound covalently modifies the active-site serine nucleophile of FAAH, leading to its irreversible inactivation.[2] This targeted inhibition is highly selective for FAAH over other serine hydrolases.[1] The resulting elevation of anandamide and other N-acylethanolamines (NAEs) potentiates their action at cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels, modulating downstream signaling pathways involved in pain perception, inflammation, and mood regulation.[4]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound via FAAH inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical and clinical studies.
| Parameter | Species | Route of Administration | Dose | Key Findings | Reference |
| IC₅₀ (hFAAH) | Human | In vitro | N/A | 7.2 nM | [1][2][3] |
| IC₅₀ (rFAAH) | Rat | In vitro | N/A | 7.4 nM | [3] |
| Minimum Effective Dose (Inflammatory Pain) | Rat | Oral | 0.1 mg/kg | Significant reduction in mechanical allodynia. | [2] |
| FAAH Inhibition (in vivo) | Mouse | Intraperitoneal | 10 mg/kg | Near-complete inhibition of FAAH activity in the brain. | [2] |
| FAAH Inhibition (in vivo) | Rat | Oral | ≥ 0.1 mg/kg | Robust, near-complete inhibition of FAAH activity in the brain. | [2] |
| Anandamide Elevation (Brain) | Rat | Oral | 0.1 - 10 mg/kg | 5- to 7-fold increase in anandamide levels. | [2] |
| Pharmacokinetics (tₘₐₓ) | Rat | Oral (1 mg/kg) | 4 hours | Peak plasma and brain concentrations. | [2] |
| Oral Bioavailability | Rat | N/A | N/A | 88% | [2] |
| Oral Bioavailability | Dog | N/A | N/A | 58% | [2] |
| Clinical Trial Dose (Cannabis Use Disorder) | Human | Oral | 4 mg/day | Reduced withdrawal symptoms and cannabis use. | [7] |
Experimental Protocols
Protocol: Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol is based on established methods for the administration of FAAH inhibitors in mice and provides a framework for in vivo studies.
Objective: To administer this compound via the intraperitoneal route to mice for the evaluation of its in vivo effects on the endocannabinoid system and related physiological or behavioral endpoints.
Materials:
-
This compound (PF-04457845) powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Emulphor EL-620
-
Sterile saline (0.9% NaCl)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Appropriate animal handling and restraint equipment
-
Analytical balance and weighing paper
-
Sterile microcentrifuge tubes or vials
Reagent Preparation (Vehicle):
A commonly used vehicle for intraperitoneal injection of FAAH inhibitors consists of a mixture of DMSO, ethanol, Emulphor, and saline.[6]
-
Prepare the vehicle solution in the following ratio: 20% DMSO, 8% ethanol, 8% Emulphor, and 64% sterile saline.
-
In a sterile container, first mix the DMSO, ethanol, and Emulphor.
-
Slowly add the sterile saline to the mixture while vortexing or stirring to ensure a homogenous solution.
Drug Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals to be treated.
-
Prepare a stock solution of this compound in DMSO. This compound is soluble up to 100 mM in DMSO.
-
From the stock solution, prepare the final injection solution by diluting with the prepared vehicle to achieve the desired final concentration for injection. The final volume for intraperitoneal injection in mice is typically 5-10 mL/kg.[3][6]
Experimental Workflow:
Caption: Experimental workflow for intraperitoneal injection of this compound.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for a sufficient period before the experiment.
-
Animal Handling: Gently restrain the mouse, for example, by scruffing the neck, to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs.
-
Administration: Slowly inject the calculated volume of the this compound solution.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
Experimental Readouts: Proceed with the planned behavioral, physiological, or pharmacokinetic/pharmacodynamic assessments at the appropriate time points post-injection. For instance, evaluation of antinociceptive effects can be performed 30 minutes to 4 hours after administration.[3]
Safety Precautions:
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE) when handling this compound and vehicle components.
-
Perform injections in a clean and appropriate laboratory setting.
Disclaimer: This protocol provides a general guideline. Researchers should optimize the dose, vehicle, and timing of administration based on their specific experimental design and animal model. The suggested vehicle is based on protocols for similar FAAH inhibitors and may require optimization for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuropathic Pain Models with Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Note to the Reader: The compound "Redafamdastat" did not yield specific results in scientific literature searches. The following application notes and protocols are based on the extensive research available for a well-characterized class of compounds known as Fatty Acid Amide Hydrolase (FAAH) inhibitors, which are investigated for their potential in treating neuropathic pain. The principles, experimental designs, and data presented here, using exemplar compounds like URB597, are directly applicable to the study of novel FAAH inhibitors in neuropathic pain models.
Introduction to FAAH Inhibition for Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage to the somatosensory nervous system. Current therapeutic options are often inadequate and associated with significant side effects. A promising therapeutic strategy involves the modulation of the endogenous cannabinoid system. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, the levels of these endogenous analgesic and anti-inflammatory lipids are increased, offering a potential therapeutic avenue for pain relief without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2]
Mechanism of Action
FAAH inhibitors block the breakdown of anandamide, leading to its accumulation.[1][3] Anandamide then acts on cannabinoid receptors, primarily CB1 and CB2, which are involved in pain modulation.[1][2] CB1 receptors are located in the central and peripheral nervous systems, while CB2 receptors are predominantly found on immune cells, with their expression being upregulated in the nervous system under pathological conditions like neuropathic pain.[2][3] The activation of these receptors can suppress neuronal excitability and reduce neuroinflammation, thereby alleviating neuropathic pain symptoms.
Preclinical Rationale
Numerous preclinical studies have demonstrated the efficacy of FAAH inhibitors in various rodent models of neuropathic pain, including those induced by nerve injury or chemotherapy. These studies have shown that FAAH inhibitors can reverse mechanical allodynia and thermal hyperalgesia, the hallmark symptoms of neuropathic pain in these models.[1][4]
Data Summary of FAAH Inhibitors in Neuropathic Pain Models
The following table summarizes representative quantitative data for commonly studied FAAH inhibitors in preclinical neuropathic pain models.
| Compound | Animal Model | Pain Assay | Dose | Route of Administration | Efficacy (% MPE or Paw Withdrawal Threshold) | Reference |
| URB597 | Rat, Partial Sciatic Nerve Ligation | Mechanical Allodynia | Did not show efficacy in this model | Intraperitoneal | Not effective | [5] |
| URB597 | Rat, HIV gp120 model | Tactile Allodynia | 3 mg/kg | Intraperitoneal | Significant reversal of allodynia | [4] |
| URB597 | Rat, HIV gp120 model | Cold Allodynia | 3 mg/kg | Intraperitoneal | Significant reversal of allodynia | [4] |
| PF-3845 | Rat, HIV gp120 model | Tactile Allodynia | 10 mg/kg | Intraperitoneal | Significant reversal of allodynia | [4] |
| PF-3845 | Rat, HIV gp120 model | Cold Allodynia | 10 mg/kg | Intraperitoneal | Significant reversal of allodynia | [4] |
| OL-135 | Rat, Spinal Nerve Ligation | Mechanical Allodynia | 20 mg/kg | Intraperitoneal | Paw withdrawal threshold increased to ~8g | [3] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This surgical model is widely used to induce robust and persistent neuropathic pain behaviors.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Sutures
Procedure:
-
Anesthetize the rat and shave the back area over the lumbar spine.
-
Make a midline incision to expose the paraspinal muscles.
-
Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain symptoms.
Behavioral Testing for Mechanical Allodynia (von Frey Test)
This assay measures the sensitivity to a non-noxious mechanical stimulus.
Materials:
-
von Frey filaments with varying bending forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing environment for at least 15-30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.
-
Administer the FAAH inhibitor or vehicle and repeat the measurements at specified time points (e.g., 30, 60, 120 minutes post-dosing).
Behavioral Testing for Thermal Hyperalgesia (Hargreaves Test)
This assay measures the sensitivity to a noxious thermal stimulus.
Materials:
-
Plantar test apparatus (radiant heat source)
-
Glass floor
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing apparatus.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the latency for the rat to withdraw its paw from the heat source.
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
Administer the FAAH inhibitor or vehicle and repeat the measurements at specified time points.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of FAAH inhibitors in neuropathic pain.
Caption: Preclinical workflow for evaluating FAAH inhibitors.
Conclusion
The inhibition of FAAH presents a compelling and clinically relevant strategy for the development of novel analgesics for neuropathic pain. The protocols and data presented provide a framework for researchers to investigate the potential of new chemical entities, such as novel FAAH inhibitors, in well-established preclinical models. Careful consideration of the experimental design, including the choice of animal model, behavioral assays, and dosing regimen, is crucial for obtaining robust and translatable results.
References
- 1. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Fatty Acid Amide Hydrolase: A Potential Treatment for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of persistent pain-related behavior by fatty acid amide hydrolase (FAAH) inhibitors in a rat model of HIV sensory neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Endocannabinoid Levels After Redafamdastat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redafamdastat (PF-04457845) is a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] FAAH is primarily responsible for the degradation of the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA), as well as other biologically active fatty acid amides such as oleoylethanolamide (OEA), palmitoylethanolamide (PEA), and linoleoylethanolamine (LEA).[3][4] By inhibiting FAAH, this compound leads to a significant and sustained increase in the levels of these endogenous lipids, thereby enhancing their signaling.[3][5] This enhancement of endocannabinoid tone is being investigated for its therapeutic potential in a variety of conditions, including pain, anxiety, and neurodegenerative disorders.[1][6]
These application notes provide a comprehensive overview of the effects of this compound on endocannabinoid levels and detailed protocols for their measurement. The provided methodologies are essential for researchers studying the pharmacodynamics of this compound and other FAAH inhibitors.
Data Presentation
The following tables summarize the quantitative effects of this compound on plasma fatty acid amide concentrations in humans, as reported in clinical studies.
Table 1: Effect of Single Oral Doses of this compound on Plasma Anandamide (AEA) Levels in Healthy Human Subjects
| This compound Dose | Mean Peak AEA Concentration (ng/mL) | Fold Increase vs. Placebo | Time to Peak Concentration (hours) |
| Placebo | ~0.5 | 1 | - |
| 0.3 mg | ~4.5 | ~9 | 4-8 |
| 1 mg | ~5.0 | ~10 | 4-8 |
| 3 mg | ~5.0 | ~10 | 4-8 |
| 10 mg | ~5.0 | ~10 | 4-8 |
Data adapted from a clinical study by Li et al.[3]
Table 2: Effect of Multiple Once-Daily Oral Doses of this compound (14 days) on Plasma Fatty Acid Amide Levels in Healthy Human Subjects
| Fatty Acid Amide | This compound Dose | Mean Steady-State Concentration (ng/mL) | Fold Increase vs. Placebo (Day 14) |
| Anandamide (AEA) | 0.5 - 8 mg | ~5.0 | ~10 |
| Oleoylethanolamide (OEA) | 0.5 - 8 mg | ~30 | ~6 |
| Palmitoylethanolamide (PEA) | 0.5 - 8 mg | ~3.5 | ~3.5 |
| Linoleoylethanolamide (LEA) | 0.5 - 8 mg | ~9.0 | ~9 |
Data adapted from a clinical study by Li et al.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for measuring endocannabinoid levels.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for endocannabinoid measurement.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
Proper sample collection and handling are critical to prevent the ex vivo degradation or synthesis of endocannabinoids.
Materials:
-
Vacutainer tubes containing K2EDTA as an anticoagulant.
-
Centrifuge capable of refrigeration.
-
Cryovials for plasma storage.
-
-80°C freezer.
Procedure:
-
Collect whole blood from subjects into pre-chilled K2EDTA vacutainer tubes.
-
Immediately place the blood tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
Aliquot the plasma into cryovials to avoid repeated freeze-thaw cycles.
-
Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Endocannabinoid Extraction from Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods and is suitable for the simultaneous extraction of AEA and 2-AG from plasma.[7][8]
Materials:
-
Deuterated internal standards (e.g., AEA-d8, 2-AG-d8).
-
Toluene (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Nitrogen gas supply for evaporation.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add 500 µL of plasma.
-
Spike the plasma with a known amount of deuterated internal standards (e.g., 10 µL of a 100 ng/mL solution of AEA-d8 and 2-AG-d8 in acetonitrile).
-
Add 2 mL of ice-cold toluene to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (toluene) to a new clean glass tube.
-
Evaporate the toluene to complete dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of acetonitrile and methanol.
-
Vortex for 30 seconds to ensure the analytes are fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Quantification of Endocannabinoids by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a general framework for the analysis of AEA and 2-AG. Specific parameters may need to be optimized based on the available instrumentation.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B for column re-equilibration.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values, should be optimized for the specific instrument):
-
AEA: Precursor ion (m/z) 348.3 -> Product ion (m/z) 62.1
-
AEA-d8: Precursor ion (m/z) 356.3 -> Product ion (m/z) 62.1
-
2-AG: Precursor ion (m/z) 379.3 -> Product ion (m/z) 287.2
-
2-AG-d8: Precursor ion (m/z) 387.3 -> Product ion (m/z) 294.2
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations.
Quantification:
-
A calibration curve is constructed by analyzing standards of known concentrations of AEA and 2-AG with a fixed amount of their respective deuterated internal standards.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of endocannabinoids in the plasma samples is then determined from this calibration curve.
Conclusion
The administration of this compound leads to a robust and sustained increase in plasma levels of anandamide and other fatty acid amides due to the potent and irreversible inhibition of FAAH. The protocols outlined in these application notes provide a reliable framework for the accurate measurement of these changes, which is crucial for the preclinical and clinical development of FAAH inhibitors. Careful attention to sample handling and the use of sensitive analytical techniques like LC-MS/MS are paramount for obtaining high-quality, reproducible data.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking of fatty acid amide hydrolase activity with PF-04457845 in human brain: a positron emission tomography study with the novel radioligand [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Redafamdastat Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the Technical Support Center for Redafamdastat. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
This compound is known to have low aqueous solubility. It is highly soluble in dimethyl sulfoxide (DMSO).[1] For research purposes, it is often formulated using co-solvents or as a nanocrystalline suspension to improve its dissolution in aqueous media.[2]
Q2: I am observing precipitation when preparing my this compound solution. What can I do?
Precipitation upon addition to aqueous buffers is a common issue with poorly soluble compounds like this compound. Here are a few troubleshooting steps:
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound.[1]
-
Co-solvent Systems: The use of co-solvents is a common strategy. A stock solution in 100% DMSO can be further diluted into a final aqueous medium, but ensure the final DMSO concentration is compatible with your experimental system.
-
Formulation with Excipients: For in vivo studies, the use of solubilizing agents such as PEG300, Tween-80, or cyclodextrins (like SBE-β-CD) has been reported to be effective.[1]
Q3: What are the recommended storage conditions for this compound?
-
Solid Form: Store this compound powder at -20°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Q4: Are there any known stability issues with this compound?
Specific degradation pathways for this compound have not been extensively published. As a complex organic molecule, it may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, oxidative stress, and photolytic stress. It is crucial to perform stability studies to understand its degradation profile in your specific formulation and experimental conditions.
Troubleshooting Guides
Solubility Enhancement
If you are facing challenges with dissolving this compound, consider the following strategies, starting with the simplest and progressing to more complex formulations as needed.
Stability Assessment
To ensure the integrity of your experimental results, it is critical to assess the stability of this compound in your specific vehicle or formulation. A forced degradation study is a valuable tool for this purpose.
Data Presentation
Table 1: this compound Solubility in Various Solvent Systems for In Vitro/In Vivo Studies
| Solvent System Composition | Achievable Concentration (mg/mL) | Molarity (mM) | Appearance |
| DMSO | ≥ 100 | 219.57 | Clear Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 | 6.04 | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 | 6.04 | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 | 6.04 | Clear Solution |
| 2% Polyvinylpyrrolidone, 0.15% Sodium Dodecyl Sulfate in H₂O | Not specified, used as a nanocrystalline suspension for oral administration | Not Applicable | Suspension |
Data sourced from MedchemExpress and MCE.[1][2] "≥" indicates that the saturation point was not determined.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in aqueous buffers.
-
Preparation of Buffers: Prepare a series of buffers with pH values relevant to your experimental conditions (e.g., pH 2, 4.5, 6.8, 7.4, 9).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its more polar or less polar degradants.
-
-
Method Optimization:
-
Generate degradation samples by subjecting this compound to forced degradation conditions (see diagram above).
-
Inject the parent compound and the degraded samples into the HPLC system.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve good resolution between the this compound peak and any degradation product peaks.
-
Select a detection wavelength (e.g., using a photodiode array detector) that provides a good response for both the parent compound and the degradation products.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all degradation products.
-
Signaling Pathway Context
This compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH). Understanding this pathway can provide context for its biological effects, although it is not directly related to its physicochemical properties.
References
potential off-target effects of Redafamdastat
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Redafamdastat (PF-04457845). While this compound is a highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), understanding its mechanism of action and potential downstream consequences is critical for accurate experimental design and interpretation.
Troubleshooting Guides and FAQs
Q1: My experimental results are inconsistent with FAAH inhibition alone. Could this compound have off-target effects?
A1: this compound is characterized by its high selectivity for FAAH.[1][2] Competitive activity-based protein profiling has shown that it does not significantly inhibit other serine hydrolases even at concentrations up to 100 μM.[1][2] However, unexpected results could arise from downstream effects of elevated endocannabinoid levels. By inhibiting FAAH, this compound increases the concentration of anandamide and other fatty acid amides.[3] These endocannabinoids can interact with a range of receptors beyond the cannabinoid receptors CB1 and CB2, including GPR55, peroxisome proliferator-activated receptors (PPARs), and transient receptor potential vanilloid 1 (TRPV1).[3] Therefore, your observed effects may be due to the activation of these secondary pathways.
Q2: Are there any known adverse effects of this compound from clinical trials that could suggest off-target activity?
A2: Clinical trials with this compound have generally shown it to be well-tolerated, with a safety profile often indistinguishable from placebo.[3] The most commonly reported treatment-related side effects were mild and included dizziness and somnolence.[3] There have been no reports of serious adverse events directly attributed to off-target activities of this compound in its clinical trials.[4]
Q3: How can I be sure that the effects I'm seeing are due to FAAH inhibition and not an unknown off-target interaction?
A3: To confirm that your observed effects are mediated by FAAH inhibition, you can perform several control experiments:
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Use a structurally different FAAH inhibitor: If a different, well-characterized FAAH inhibitor produces the same effect, it is more likely that the effect is on-target.
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Rescue experiments: In a cell-based assay, you can try to rescue the phenotype by adding back the product of FAAH activity or by genetically knocking down the downstream targets of anandamide.
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Direct measurement of endocannabinoid levels: Quantify the levels of anandamide and other FAAH substrates in your experimental system to confirm that this compound is having its intended primary effect.
Q4: What is the mechanism of action of this compound?
A4: this compound is a covalent, irreversible inhibitor of FAAH. It acts by carbamylating the active-site serine nucleophile of the FAAH enzyme.[1] This inactivation of FAAH leads to an increase in the endogenous levels of fatty acid amides, most notably anandamide.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 / Activity | Species | Reference |
| FAAH | 7.2 ± 0.63 nM | Human | [1] |
| FAAH | 7.4 ± 0.62 nM | Rat | [1] |
| Other Serine Hydrolases | No significant inhibition at 100 µM | Human/Mouse | [1][2] |
| 68 Other Targets (receptors, enzymes, ion channels) | No significant activity | Not specified | [2] |
Experimental Protocols
Protocol 1: Assessing the Selectivity of this compound using Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the selectivity of this compound for FAAH against other serine hydrolases in a complex proteome.
Methodology:
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Proteome Preparation: Homogenize tissue or cell samples in a suitable lysis buffer (e.g., Tris-buffered saline) and isolate the membrane fraction by ultracentrifugation.
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Inhibitor Treatment: Pre-incubate aliquots of the proteome with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or a vehicle control for 30 minutes at 37°C.
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Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like FP-rhodamine) to each sample and incubate for a further 30 minutes at 37°C. This probe will covalently label the active sites of serine hydrolases that have not been inhibited by this compound.
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SDS-PAGE and Gel Imaging: Quench the labeling reaction by adding a denaturing loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
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Analysis: Compare the fluorescence intensity of the bands corresponding to different serine hydrolases in the this compound-treated samples to the vehicle control. A loss of fluorescence intensity for a specific band indicates that this compound has inhibited that enzyme. The high selectivity of this compound will be demonstrated by a significant reduction in the fluorescence of the FAAH band with no change in the fluorescence of other serine hydrolase bands.
Mandatory Visualization
Caption: On-target mechanism of this compound.
Caption: Potential downstream signaling pathways.
Caption: Workflow for investigating unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]
- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Side Effects of FAAH Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fatty Acid Amide Hydrolase (FAAH) inhibitors. The information is designed to help you anticipate and mitigate potential side effects during your experiments.
Troubleshooting Guides
Guide 1: Troubleshooting In Vitro FAAH Activity Assays
Unexpected results in your FAAH activity assays can be a significant roadblock. This guide will help you diagnose and resolve common issues.
Problem 1: High Background Signal in Fluorescence-Based Assays
| Potential Cause | Recommended Solution |
| Autofluorescence from media components (e.g., riboflavin). | For live-cell imaging, consider using a medium with lower riboflavin content or a HEPES-buffered salt solution for the duration of the assay. |
| High concentration of fluorescent probe. | Titrate the probe to determine the lowest concentration that provides a sufficient signal-to-noise ratio. |
| Spontaneous substrate hydrolysis. | Optimize the buffer pH and temperature to improve substrate stability. If the problem persists, consider synthesizing or obtaining a more stable substrate analog. |
| Non-specific binding of the probe to the plate. | Add a non-ionic detergent like Tween-20 (0.01-0.05%) to the assay buffer. You can also test different types of microplates (e.g., low-binding surfaces). |
| Light leakage or scatter in the plate reader. | Use opaque-walled microplates (e.g., white plates for fluorescence intensity, black plates for fluorescence polarization) to minimize well-to-well crosstalk. |
Problem 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Incomplete mixing of reagents. | Gently mix the plate after adding each reagent, either by orbital shaking or by pipetting up and down. Avoid introducing bubbles. |
| Evaporation from edge wells. | Use a plate seal to minimize evaporation, especially during long incubations at elevated temperatures. Avoid using the outer wells of the plate if edge effects are significant. |
| Inconsistent incubation times. | Ensure a consistent workflow for adding reagents to all plates and that incubation times are precisely controlled. |
| Enzyme degradation. | Prepare fresh enzyme dilutions for each experiment and keep them on ice. |
| Compound interference. | Run a counter-screen of your compound library in the absence of the enzyme or substrate to identify compounds that are inherently fluorescent or colored at the assay wavelengths. If possible, switch to a fluorophore with different excitation and emission wavelengths. |
Guide 2: Investigating Off-Target Effects and Unexpected Phenotypes
The tragic outcome of the BIA 10-2474 clinical trial underscores the critical importance of assessing off-target effects. This guide provides a framework for investigating unexpected results that may point to off-target activity.
Observation: Your FAAH inhibitor shows toxicity in cell-based assays or in vivo models at concentrations that should be well-tolerated based on its FAAH IC50.
This suggests potential off-target effects. The primary suspects for off-target activity of many FAAH inhibitors are other serine hydrolases.
Step 1: In Silico and In Vitro Off-Target Profiling
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Computational Screening: Use bioinformatics tools to screen your inhibitor against a panel of known serine hydrolases and other potential off-targets.
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Activity-Based Protein Profiling (ABPP): This is a powerful chemoproteomic technique to identify the cellular targets of your inhibitor in a complex proteome.[1][2]
Step 2: Lipidomics Analysis
Since many of the known off-targets of FAAH inhibitors are other lipases, a comprehensive lipidomics analysis is crucial.
-
Workflow:
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Treat cells or animal models with your FAAH inhibitor at various concentrations.
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Extract lipids from cells or tissues.
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Analyze the lipid profile using LC-MS/MS.
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Compare the lipid profiles of treated samples to vehicle controls.
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Significant changes in lipid species that are not direct substrates of FAAH may indicate off-target lipase inhibition.
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Observation: You observe an unexpected behavioral phenotype in FAAH knockout (KO) animals.
While FAAH KO mice are generally reported to have an analgesic and anxiolytic phenotype, some studies have revealed unexpected pro-nociceptive (pain-enhancing) responses under specific conditions.[3][4]
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Possible Explanation: FAAH metabolizes a range of fatty acid amides, not just anandamide. The accumulation of other substrates, or compensatory changes in other signaling pathways, could lead to unexpected phenotypes.
-
Troubleshooting Steps:
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Confirm Genotype: Ensure the observed phenotype is not due to genetic drift or other confounding factors.
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Detailed Phenotyping: Conduct a comprehensive battery of behavioral tests to fully characterize the phenotype.
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Pharmacological Challenge: Use receptor antagonists (e.g., for CB1, CB2, TRPV1) to dissect the underlying mechanisms of the observed phenotype.[3]
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Metabolomic and Lipidomic Analysis: Analyze the levels of various fatty acid amides and other lipids in relevant tissues to identify potential mediators of the unexpected phenotype.
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Frequently Asked Questions (FAQs)
Q1: What were the key factors that led to the severe adverse events in the BIA 10-2474 clinical trial?
A: The severe neurotoxicity observed with BIA 10-2474 is believed to be due to off-target inhibition of other lipases in the nervous system.[1][2] This highlights the critical importance of inhibitor selectivity. Activity-based protein profiling revealed that BIA 10-2474 inhibited several other serine hydrolases that were not affected by the more selective and clinically tested FAAH inhibitor, PF-04457845.[1] This off-target activity likely led to a profound disruption of lipid metabolism in the central nervous system, resulting in the observed neurotoxicity.
Q2: My FAAH inhibitor is potent in vitro but shows poor efficacy in vivo. What could be the reason?
A: Several factors could contribute to this discrepancy:
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Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or poor penetration of the blood-brain barrier.
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Target Engagement: The inhibitor may not be reaching a high enough concentration at the target site to effectively inhibit FAAH in vivo.
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Compensatory Mechanisms: The biological system may have compensatory mechanisms that counteract the effects of FAAH inhibition.
Q3: What are the key differences in the side effect profiles of reversible versus irreversible FAAH inhibitors?
A: Both reversible and irreversible inhibitors have been developed. Irreversible inhibitors, such as the carbamate URB597, form a covalent bond with the active site serine of FAAH. Reversible inhibitors, like the α-ketoheterocycle OL-135, do not form a permanent bond. The clinical implications of this difference are still under investigation. However, irreversible inhibitors may have a longer duration of action but could also have a higher potential for off-target effects if they are not highly selective.
Q4: Are there any known compensatory mechanisms that can arise from chronic FAAH inhibition?
A: Chronic elevation of anandamide levels through FAAH inhibition could potentially lead to downregulation or desensitization of cannabinoid receptors (CB1 and CB2). However, studies with FAAH knockout mice suggest that this may not be a major concern, as these animals do not typically show the same tolerance and dependence liability as is seen with chronic administration of direct CB1 agonists.
Q5: What are the most critical preclinical safety assessments for a novel FAAH inhibitor?
A: Based on the lessons learned from the BIA 10-2474 trial, a comprehensive preclinical safety evaluation should include:
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In-depth Off-Target Profiling: Extensive screening against a broad panel of serine hydrolases and other potential targets is essential. Activity-based protein profiling is a highly recommended approach.
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Lipidomics Analysis: To assess the impact of the inhibitor on the broader lipidome and detect any unforeseen metabolic disruptions.
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Thorough Neurological Safety Assessment: Detailed neurobehavioral studies and histopathological examination of the central and peripheral nervous systems in animal models are crucial.
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Careful Dose-Escalation Studies: Both preclinical and clinical dose-escalation studies should be conducted with extreme caution, with careful monitoring for any signs of neurotoxicity.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of Selected FAAH Inhibitors
| Inhibitor | Type | FAAH IC50 (in vitro) | Key Off-Targets Identified by ABPP | Reference |
| BIA 10-2474 | Irreversible | ~50 nM | ABHD6, PNPLA6, and other lipases | [1] |
| PF-04457845 | Irreversible | ~7 nM | Highly selective for FAAH | [1] |
| URB597 | Irreversible | ~4 nM | Some off-target activity on other serine hydrolases | |
| OL-135 | Reversible | ~4 nM | Generally selective for FAAH |
Table 2: In Vivo Effects of FAAH Inhibitors on Anandamide (AEA) Levels
| Inhibitor | Animal Model | Dose | Route | Fold Increase in Brain AEA | Reference |
| PF-04457845 | Rat | 10 mg/kg | p.o. | ~10-fold | |
| URB597 | Rat | 0.3 mg/kg | i.p. | ~2-fold | |
| JNJ-42165279 | Human | 25 mg | p.o. | 40-70-fold increase in CSF AEA | [5] |
Experimental Protocols
Protocol 1: Fluorometric FAAH Activity Assay
This protocol provides a general framework for measuring FAAH activity using a fluorogenic substrate.
Materials:
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FAAH enzyme source (recombinant protein, cell lysate, or tissue homogenate)
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FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
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Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin-amide, AAMCA)
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Test inhibitor compound
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96-well black microplate
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Fluorescence plate reader
Procedure:
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Prepare serial dilutions of your test inhibitor.
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In the wells of the 96-well plate, add the FAAH enzyme and the test inhibitor at various concentrations. Include a vehicle control (no inhibitor) and a no-enzyme control.
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Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
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Initiate the reaction by adding the fluorogenic substrate to all wells.
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Immediately begin kinetic measurement of fluorescence in the plate reader (e.g., excitation at 360 nm, emission at 460 nm) at 37°C for 30-60 minutes.
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Calculate the rate of reaction (increase in fluorescence per minute) for each well.
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Determine the percent inhibition for each concentration of your test compound and calculate the IC50 value.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Serine Hydrolases
This is a simplified overview of the ABPP workflow.
Materials:
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Cells or tissue lysates
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Test inhibitor compound
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Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate probe with a reporter tag like a fluorophore or biotin)
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SDS-PAGE gels
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Fluorescence gel scanner or streptavidin beads and mass spectrometer
Procedure:
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Treat your cells or lysates with your test inhibitor at various concentrations for a defined period.
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Add the ABP to the treated samples. The ABP will covalently bind to the active site of serine hydrolases that are not blocked by your inhibitor.
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Separate the proteins by SDS-PAGE.
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If using a fluorescent ABP, visualize the labeled proteins directly using a fluorescence gel scanner. A decrease in the fluorescence of a specific band in the inhibitor-treated lanes compared to the control indicates that your inhibitor binds to that protein.
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If using a biotinylated ABP, enrich the labeled proteins using streptavidin beads.
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Identify the enriched proteins by mass spectrometry. This will provide a comprehensive profile of the serine hydrolases that are targeted by your inhibitor.
Visualizations
Caption: FAAH signaling pathway in the endocannabinoid system.
Caption: Workflow for preclinical evaluation of FAAH inhibitors.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pro-nociceptive phenotype unmasked in mice lacking fatty-acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Redafamdastat
Welcome to the technical support center for Redafamdastat (PF-04457845). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the efficacy of this compound between experimental cohorts. What are the potential causes?
A1: Inconsistent efficacy can stem from several factors:
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Compound Handling and Formulation: this compound is a potent inhibitor, and improper handling can affect its activity. Ensure the compound is stored at -20°C.[1] For in vivo studies, it is critical to prepare fresh working solutions daily.[1] If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
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Dosing and Administration: The timing and route of administration are crucial. Oral administration of this compound at 0.1 mg/kg has been shown to be effective in a rat model of inflammatory pain, with efficacy comparable to 10 mg/kg naproxen.[1] Ensure accurate dosing and consistent administration techniques across all animals.
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Animal Model and Biological Variation: The specific animal model of disease can significantly impact the observed efficacy. Furthermore, inherent biological variability between animals can contribute to varied responses. Ensure your animal models are well-characterized and use appropriate group sizes to account for biological variance.
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Timing of Efficacy Measurement: The duration of action is a key consideration. In a rat model of inflammatory pain, a significant inhibition of mechanical allodynia was measured 4 hours after oral administration.[1] Ensure your endpoint measurements are timed consistently to capture the peak effect of the compound.
Q2: How can we confirm that this compound is inhibiting FAAH in our experimental system?
A2: Direct measurement of FAAH activity is the most reliable method to confirm target engagement. An activity-based protein profiling (ABPP) assay can be employed. This technique has been used to confirm complete FAAH inhibition in mice treated with this compound at 1 and 10 mg/kg (p.o.).[1] This method can also confirm the high selectivity of this compound, as it has been shown not to inhibit other serine hydrolases at concentrations up to 100 μM.[1][2]
Q3: Are there any known off-target effects of this compound that could be influencing our results?
A3: this compound is known for its exquisite selectivity for FAAH.[1] Studies have shown no off-target activity against other FP-reactive serine hydrolases at concentrations up to 100 μM.[1][2] Additionally, it has been screened against a broad panel of 68 other targets, including receptors, enzymes, ion channels, and transporters, with no significant activity observed.[2] Therefore, it is unlikely that off-target effects are the source of inconsistent results. If unexpected phenotypes are observed, it is more probable that they are due to downstream consequences of FAAH inhibition and the subsequent increase in endocannabinoids.[3]
Q4: We are not observing the expected downstream effects on cannabinoid receptors. Why might this be?
A4: this compound inhibits FAAH, which leads to an increase in the endogenous levels of fatty acid amides, including the endocannabinoid anandamide (AEA).[3] The effects are therefore indirect and depend on the localized concentration and action of these endocannabinoids on their receptors, such as CB1 and CB2.[3][4] The magnitude of the downstream effect will depend on the expression levels and functional status of these receptors in your specific tissue or cell type of interest. It is also important to note that anandamide can also interact with other receptors like TRPV1 and PPARs.[3]
Troubleshooting Guides
Guide 1: Inconsistent In Vitto FAAH Inhibition
This guide addresses variability in results from cell-based or biochemical assays.
| Potential Issue | Recommended Solution |
| Compound Precipitation | Visually inspect your stock and working solutions for any precipitates. If observed, use gentle warming or sonication to redissolve. Prepare fresh dilutions for each experiment. |
| Incorrect IC50 Value | The reported IC50 for this compound is 7.2 nM for human FAAH and 7.4 nM for rat FAAH.[1] If your values are significantly different, verify the concentration of your stock solution and ensure the purity of the compound. |
| Assay Interference | Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect the assay. Run appropriate vehicle controls. |
| Enzyme Activity | Confirm the activity of your FAAH enzyme preparation. Use a known, potent FAAH inhibitor as a positive control in your assay. |
Guide 2: Variable Efficacy in In Vivo Models
This guide provides steps to troubleshoot inconsistent results in animal studies.
| Potential Issue | Recommended Solution |
| Poor Bioavailability | This compound is orally bioavailable.[2] However, factors such as animal fasting status and formulation can affect absorption. Standardize these conditions across all experimental groups. |
| Rapid Metabolism | While this compound is an irreversible inhibitor, the turnover of the FAAH enzyme itself can influence the duration of action. Consider this when designing your dosing regimen and timing of endpoint measurements. |
| Inappropriate Animal Model | The pathophysiology of the chosen animal model may not be significantly modulated by FAAH inhibition. Research the role of the endocannabinoid system in your specific disease model. |
| Drug-Drug Interactions | If co-administering other compounds, consider the possibility of pharmacokinetic or pharmacodynamic interactions. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration
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For a 1 mg/mL stock solution, dissolve 1 mg of this compound in a suitable vehicle. A common vehicle is a mixture of Tween 80, methylcellulose, and water.
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On the day of the experiment, prepare the final working solution by diluting the stock solution to the desired concentration (e.g., 0.1 mg/kg) with sterile saline or phosphate-buffered saline (PBS).
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Ensure the solution is homogeneous. If necessary, use brief sonication.
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Administer the solution orally to the animals using an appropriate gavage needle.
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Always prepare this working solution fresh for each day of dosing.[1]
Visualizations
Caption: this compound inhibits FAAH, increasing anandamide levels and CB1 receptor signaling.
Caption: A general experimental workflow for in vivo studies using this compound.
References
Technical Support Center: Redafamdastat Experimental Stability and Degradation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of Redafamdastat in experimental settings. It is intended for researchers, scientists, and drug development professionals to help anticipate and address stability issues.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows decreasing potency over a short period in an aqueous buffer. What could be the cause?
A1: this compound contains a carboxamide linkage, which is susceptible to hydrolysis, especially in acidic or basic conditions. The rate of degradation is highly dependent on the pH and temperature of your buffer. Storing aqueous solutions at elevated temperatures or extreme pH values will accelerate the degradation process. It is recommended to prepare fresh solutions for each experiment or store them at appropriate conditions (see Q3).
Q2: I have observed the appearance of unknown peaks in my chromatogram after exposing my this compound sample to light. What are these?
A2: The appearance of new peaks upon exposure to light suggests photodegradation. This compound's structure contains aromatic rings, including pyridazine and pyridine moieties, which can absorb UV light and undergo photochemical reactions. To prevent this, protect your samples from light by using amber vials or covering your labware with aluminum foil.
Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?
A3: For optimal stability, it is recommended to store this compound as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1] If you need to prepare a stock solution, dissolve it in a suitable solvent like DMSO and store it at -80°C for up to 6 months.[1] For aqueous working solutions, it is best to prepare them fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 2-8°C and protected from light for no longer than 24 hours.
Q4: I am planning a forced degradation study for this compound. What conditions should I consider?
A4: A comprehensive forced degradation study should include acidic, basic, oxidative, thermal, and photolytic stress conditions. This will help in identifying potential degradation products and establishing the stability-indicating nature of your analytical method. A typical starting point for these studies is outlined in the experimental protocol section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound in solution | Hydrolysis of the carboxamide bond. | Buffer your solution to a neutral pH (6-8). Avoid high temperatures. Prepare solutions fresh before use. |
| Appearance of new peaks in HPLC after light exposure | Photodegradation. | Protect samples from light using amber vials or by wrapping containers in foil. |
| Inconsistent results between experimental repeats | Sample degradation due to improper storage or handling. | Standardize sample preparation and storage procedures. Refer to recommended storage conditions (Q3). |
| Precipitation of this compound in aqueous buffers | Low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into your aqueous buffer for the final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Hypothetical Degradation Data
The following tables present hypothetical data to illustrate the expected degradation trends of this compound under various stress conditions.
Table 1: Effect of pH on this compound Stability at 50°C
| Time (hours) | % this compound Remaining (pH 3.0) | % this compound Remaining (pH 7.0) | % this compound Remaining (pH 11.0) |
| 0 | 100 | 100 | 100 |
| 4 | 85.2 | 99.1 | 82.5 |
| 8 | 72.1 | 98.5 | 68.3 |
| 12 | 60.5 | 97.8 | 55.1 |
| 24 | 42.3 | 95.2 | 35.7 |
Table 2: Effect of Temperature on this compound Stability in Neutral Buffer (pH 7.0)
| Time (hours) | % this compound Remaining (4°C) | % this compound Remaining (25°C) | % this compound Remaining (50°C) |
| 0 | 100 | 100 | 100 |
| 24 | 99.8 | 98.1 | 95.2 |
| 48 | 99.5 | 96.3 | 90.7 |
| 72 | 99.2 | 94.5 | 86.4 |
| 168 | 98.1 | 88.2 | 72.3 |
Table 3: Effect of Oxidative Stress on this compound Stability at Room Temperature
| Time (hours) | % this compound Remaining (3% H₂O₂) | % this compound Remaining (10% H₂O₂) |
| 0 | 100 | 100 |
| 2 | 92.7 | 81.4 |
| 4 | 85.9 | 66.2 |
| 8 | 73.8 | 43.8 |
| 24 | 52.1 | 18.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study on this compound.
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Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store solid this compound in a hot air oven at 105°C for 48 hours.
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Photolytic Degradation: Expose a 1 mg/mL solution of this compound (in a 1:1 mixture of acetonitrile and water) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
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Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
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5-20 min: 30% to 80% B
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20-25 min: 80% B
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25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
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Column Temperature: 30°C
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Injection Volume: 10 µL
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Diluent: Acetonitrile:Water (1:1)
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Assessing the Selectivity of Redafamdastat in New Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the selectivity of Redafamdastat in novel experimental models. This compound (also known as PF-04457845) is a potent and highly selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] This guide offers detailed experimental protocols, answers to frequently asked questions, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a covalent, irreversible inhibitor of FAAH.[1] It acts by carbamylating the active-site serine nucleophile (Ser241) of the FAAH enzyme.[3] This covalent modification inactivates the enzyme, leading to an increase in the endogenous levels of fatty acid amides (FAAs) like anandamide (AEA).[3][4]
Q2: How selective is this compound for FAAH?
This compound exhibits exquisite selectivity for FAAH.[1] Studies using competitive activity-based protein profiling (ABPP) have shown that it completely inhibits FAAH in human and mouse membrane proteomes at concentrations of 10 and 100 μM with no off-target activity observed against other serine hydrolases.[1] Furthermore, profiling against a broad panel of 68 other targets, including receptors, enzymes, ion channels, and transporters, revealed no significant activity.[2][3]
Q3: What are the key differences in selectivity between this compound and other FAAH inhibitors like URB597?
While both this compound and URB597 are irreversible FAAH inhibitors, this compound demonstrates a superior selectivity profile.[3] In comparative studies using ABPP, URB597 was found to inhibit other serine hydrolases, particularly carboxylesterases, in human and mouse liver proteomes. In contrast, this compound remained completely selective for FAAH across all tested proteomes, even at high concentrations.[3]
Q4: What are the expected downstream effects of FAAH inhibition by this compound?
By inhibiting FAAH, this compound prevents the degradation of anandamide and other fatty acid amides.[3][4] This leads to an accumulation of these signaling lipids, which can then activate cannabinoid receptors (CB1 and CB2) and other non-cannabinoid receptor pathways.[3][4] This enhanced "endocannabinoid tone" is responsible for the analgesic, anxiolytic, and anti-inflammatory effects observed with this compound treatment.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in our in vitro FAAH assay. | 1. Assay conditions (pH, temperature, incubation time) are not optimal. 2. Purity of the this compound compound is compromised. 3. Substrate concentration is not appropriate for the enzyme concentration. | 1. Ensure all assay parameters are standardized and consistent with established protocols. 2. Verify the purity of your this compound stock using analytical methods like HPLC/MS. 3. Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or below the Km for competitive inhibition assays. |
| Observing unexpected off-target effects in our cellular model. | 1. The cell model may express a rare or uncharacterized serine hydrolase that is sensitive to this compound at high concentrations. 2. The observed phenotype is an indirect downstream consequence of FAAH inhibition and not a direct off-target effect. 3. The concentration of this compound used is excessively high. | 1. Perform competitive activity-based protein profiling (ABPP) on your specific cell line's proteome to identify any potential off-target interactions. 2. Investigate the signaling pathways downstream of FAAH and endocannabinoid receptors in your model system. 3. Perform a dose-response curve to determine the minimal effective concentration that inhibits FAAH without producing the unexpected effect. |
| Difficulty replicating in vivo analgesic effects reported in the literature. | 1. The animal model of pain used may not be sensitive to modulation of the endocannabinoid system. 2. Pharmacokinetic properties of this compound (e.g., absorption, distribution, metabolism) may differ in the chosen animal strain. 3. The route of administration or dosage is not optimal. | 1. Select a well-validated pain model known to be responsive to cannabinoid receptor agonists. The carrageenan-induced inflammatory pain model is a good starting point.[1] 2. Conduct pharmacokinetic studies to determine the bioavailability and brain penetration of this compound in your specific animal model and strain. 3. Optimize the dose and route of administration based on pharmacokinetic data and dose-ranging studies. Oral administration has been shown to be effective.[1] |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 for FAAH | 7.2 ± 0.63 nM | Human | [1] |
| 7.4 ± 0.62 nM | Rat | [1] | |
| kinact/Ki | 40,300 M-1s-1 | Human | [1][3] |
| Minimum Effective Dose (MED) in rat inflammatory pain model | 0.1 mg/kg (p.o.) | Rat | [1] |
Experimental Protocols
In Vitro FAAH Inhibition Assay (Enzymatic Assay)
This protocol outlines a method to determine the in vitro potency of this compound against FAAH.
Materials:
-
Recombinant human or rat FAAH
-
This compound
-
FAAH substrate (e.g., arachidonoyl-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 0.1% BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the FAAH enzyme to each well.
-
Add the this compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol allows for the assessment of this compound's selectivity across the serine hydrolase superfamily in a complex proteome.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
This compound
-
Fluorophosphonate (FP)-rhodamine probe
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Lyse the cells or homogenize the tissue in lysis buffer.
-
Quantify the protein concentration of the lysate.
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound (e.g., 10 nM to 100 µM) for 30 minutes at 37°C.
-
Add the FP-rhodamine probe to each sample and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that are not blocked by this compound.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
A decrease in the fluorescence intensity of a band in the presence of this compound indicates inhibition of that specific serine hydrolase.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing selectivity using competitive ABPP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
avoiding experimental artifacts with Redafamdastat
Welcome to the technical support center for Redafamdastat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help avoid common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PF-04457845) is a highly potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] Its mechanism of action involves the carbamylation of the active-site serine nucleophile within the FAAH enzyme, leading to its inactivation.[1] This covalent and irreversible inhibition results in a sustained increase in the levels of endogenous fatty acid amides, such as anandamide.
Q2: this compound is described as highly selective. Does this mean I don't need to worry about off-target effects?
While this compound has demonstrated exceptional selectivity for FAAH with no off-target activity observed against other serine hydrolases even at concentrations up to 100 μM, it is crucial to adhere to recommended experimental concentrations.[1][2] At excessively high concentrations, any compound has the potential to exhibit non-specific effects. To mitigate this risk, it is best practice to perform a dose-response curve to identify the optimal concentration for FAAH inhibition without inducing unintended cellular responses.
Q3: I am observing unexpected results in my cell-based assay. Could it be an artifact of this compound?
Before attributing unexpected results to this compound, it is important to rule out other common sources of experimental artifacts. Consider the following:
-
Solvent Effects: this compound is typically dissolved in DMSO for in vitro use.[1] Ensure that the final concentration of DMSO in your cell culture media is consistent across all treatment groups, including vehicle controls, and is at a level that does not affect cell viability or function (typically ≤ 0.1%).
-
Compound Stability and Solubility: this compound is soluble in DMSO at ≥ 100 mg/mL.[1] However, precipitation can occur when the DMSO stock is diluted into aqueous media. Visually inspect your media after adding this compound to ensure it is fully dissolved. If precipitation is observed, sonication may be used to aid dissolution.[1] It is also important to use freshly prepared dilutions as the compound's stability in aqueous media over long incubation periods may vary.
-
Cell Culture Conditions: Factors such as cell line authenticity, passage number, confluency, and serum concentration in the media can all influence experimental outcomes. Ensure these variables are tightly controlled.
Troubleshooting Guides
In Vitro Experimentation
Issue: Inconsistent results or lower than expected potency in cell-based assays.
| Potential Cause | Troubleshooting Step | Recommended Protocol |
| Compound Precipitation | Visually inspect for precipitates after dilution in media. | Prepare fresh dilutions for each experiment. If solubility issues persist, consider using a different formulation, such as a solution containing PEG300 and Tween-80.[1] |
| Compound Degradation | Use fresh aliquots of this compound stock solution. | Aliquot the stock solution upon receipt and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Sub-optimal Incubation Time | Perform a time-course experiment. | As this compound is an irreversible inhibitor, the extent of FAAH inhibition will increase over time. Measure FAAH activity at various time points after treatment to determine the optimal incubation period for your specific experimental system. |
| Cell Density | Optimize cell seeding density. | Cell density can affect the apparent potency of an inhibitor. Perform experiments at a consistent and optimized cell density to ensure reproducibility. |
In Vivo Experimentation
Issue: Lack of efficacy or unexpected toxicity in animal models.
| Potential Cause | Troubleshooting Step | Recommended Protocol |
| Poor Bioavailability | Use an appropriate vehicle for oral administration. | This compound has demonstrated oral bioavailability.[2] Several vehicle formulations have been reported, including 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the compound is fully dissolved in the vehicle prior to administration. |
| Incorrect Dosage | Perform a dose-ranging study. | The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. A minimum effective dose of 0.1 mg/kg has been reported in a rat model of inflammatory pain.[1] |
| Metabolic Instability | Consider the dosing schedule. | The in vivo half-life of this compound will influence the duration of FAAH inhibition. The dosing regimen should be designed to maintain adequate target engagement throughout the study period. |
Quantitative Data Summary
| Parameter | Value | Species |
| IC₅₀ | 7.2 ± 0.63 nM | Human FAAH |
| IC₅₀ | 7.4 ± 0.62 nM | Rat FAAH |
| kinact/Ki | 40,300 M⁻¹s⁻¹ | Human FAAH |
| In Vivo Minimum Effective Dose (MED) | 0.1 mg/kg (p.o.) | Rat (Inflammatory Pain Model) |
Table of key quantitative data for this compound.[1]
Experimental Protocols & Methodologies
Protocol: Measuring FAAH Inhibition in Cultured Cells
-
Cell Plating: Plate cells at a predetermined optimal density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Aspirate the old media from the cells and add the media containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable buffer to prepare a cell lysate.
-
FAAH Activity Assay: Determine the FAAH activity in the cell lysates using a commercially available FAAH activity assay kit or a previously established in-house method. This typically involves incubating the lysate with a fluorogenic or radiolabeled FAAH substrate and measuring the product formation over time.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the vehicle control. Plot the data and determine the IC₅₀ value.
Visualizations
Caption: Mechanism of this compound action on FAAH and its downstream effects.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Redafamdastat Solutions
This technical support center provides guidance on the long-term stability of Redafamdastat solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder and stock solutions?
A1: For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Stock solutions in solvents such as DMSO should be stored at -80°C for up to 6 months.[1] For daily use, it is advisable to prepare fresh working solutions from the stock.
Q2: How should I prepare this compound solutions for in vivo experiments?
A2: A common method for preparing this compound for oral administration involves creating a suspension. For example, a nanocrystalline suspension can be made in a vehicle containing 2% polyvinylpyrrolidone and 0.15% sodium dodecyl sulfate in water. For intraperitoneal administration, a solution can be prepared in a vehicle such as 18:1:1 saline/Emulphor/ethanol. It is crucial to ensure the components are thoroughly mixed to achieve a homogenous solution or suspension.
Q3: What are the potential signs of degradation in my this compound solution?
A3: Visual indicators of degradation can include color change, precipitation, or cloudiness in a solution that was previously clear. However, significant degradation can occur without any visible changes. Therefore, it is crucial to adhere to recommended storage conditions and shelf-life guidelines. For critical experiments, analytical testing is recommended to confirm the concentration and purity of the solution.
Q4: Can I use a this compound solution that has been stored for longer than the recommended period?
A4: It is not recommended. Using a solution beyond its established stability period can lead to inaccurate and unreliable experimental results due to a potential decrease in the concentration of the active compound and the presence of unknown degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low or inconsistent results in bioassays. | Degradation of this compound in the working solution. | Prepare fresh working solutions daily. Ensure stock solutions are stored correctly at -80°C and have not exceeded their shelf-life. Verify the accuracy of the initial concentration of the stock solution. |
| Precipitate forms in the solution upon storage or dilution. | Poor solubility or stability in the chosen solvent system. Exceeded solubility limit. | Use a recommended solvent system and ensure the concentration is within the solubility limits. Gentle warming or sonication may help in redissolving the compound, but be cautious as heat can accelerate degradation. Consider preparing a fresh solution. |
| Observed change in the color of the solution. | Chemical degradation, potentially due to oxidation or light exposure. | Discard the solution. Prepare a fresh solution and store it protected from light, for example, by using amber vials or wrapping the container in foil. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products. This information is critical for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC-UV or UPLC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC or UPLC-MS method.
Stability-Indicating UPLC-MS Method
Objective: To develop a UPLC-MS method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
UPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Positive Ion Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: Monitor for the parent ion of this compound and potential degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 25% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Thermal | Solid State | 48 hours | 70°C | <5% | 1 |
| Photolytic | Solid State | As per ICH Q1B | Ambient | <5% | 1 |
Note: The degradation percentages and number of products are hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Recommended Long-Term Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Maximum Duration |
| Solid Powder | -20°C | 12 Months[1] |
| 4°C | 6 Months[1] | |
| Stock Solution (in DMSO) | -80°C | 6 Months[1] |
| Working Solution | 4°C or Room Temperature | Prepare Fresh Daily |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: this compound's mechanism of action.
References
Validation & Comparative
A Comparative Guide to the In Vitro Validation of Redafamdastat's FAAH Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Redafamdastat's in vitro performance in inhibiting Fatty Acid Amide Hydrolase (FAAH) against other notable FAAH inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks to aid in the comprehensive evaluation of this compound.
Quantitative Comparison of FAAH Inhibitors
The inhibitory potency of this compound and several alternative compounds against FAAH has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors. The data summarized below has been compiled from multiple studies. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions such as enzyme source (human, rat, etc.), substrate used, and incubation times can influence the results.
| Inhibitor | Target FAAH | IC50 (nM) | Noteworthy Characteristics |
| This compound (PF-04457845) | human | 7.2 ± 0.63[1] | Covalent, irreversible inhibitor with high selectivity.[1] |
| rat | 7.4 ± 0.62[1] | ||
| URB597 | human | 4.6[2] | Irreversible carbamate inhibitor.[3] |
| PF-3845 | human | ~13 (from kinact/Ki)[3] | Covalent inhibitor.[3] |
| OL-135 | human | 208 ± 35[4] | Reversible, competitive inhibitor.[4][5] |
| rat | 47.3 ± 2.9[4] | ||
| JZL195 | FAAH | 2[6][7] | Dual inhibitor of FAAH and monoacylglycerol lipase (MAGL).[6][7] |
Experimental Protocols
Accurate and reproducible in vitro validation of FAAH inhibition is critical. Below are detailed methodologies for common assays used to characterize FAAH inhibitors.
Fluorescence-Based FAAH Inhibition Assay
This is a common and convenient method for screening FAAH inhibitors.
-
Principle: This assay utilizes a synthetic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. FAAH cleaves this substrate, releasing a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity. Inhibitors will reduce the rate of fluorescence generation.[2][8]
-
Materials:
-
Recombinant human FAAH (or other FAAH source)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[2]
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
Test inhibitor (e.g., this compound) and known inhibitor control (e.g., JZL195)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test inhibitor dilutions. Include wells for 100% activity (enzyme and buffer only) and background (buffer only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-60 minutes) to allow the inhibitor to interact with the enzyme.[1][8]
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 340-360/450-465 nm for AMC).[2][8]
-
Record data every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the rates to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Glutamate Dehydrogenase-Coupled FAAH Assay
This is a spectrophotometric assay that can be used for continuous monitoring of FAAH activity.
-
Principle: The hydrolysis of the FAAH substrate (e.g., oleamide) produces ammonia. Ammonia then serves as a substrate for glutamate dehydrogenase (GDH), which in the presence of α-ketoglutarate and NADH, converts it to glutamate and NAD+. The decrease in NADH absorbance at 340 nm is monitored and is proportional to FAAH activity.
-
Materials:
-
FAAH enzyme
-
FAAH substrate (e.g., oleamide)
-
Glutamate Dehydrogenase (GDH)
-
α-ketoglutarate
-
NADH
-
Assay Buffer (e.g., 48 mM NaPi, pH 7.4, 1 mM EDTA)[9]
-
Test inhibitor
-
UV-transparent 96- or 384-well plates
-
Spectrophotometric plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, α-ketoglutarate, ADP (an allosteric activator of GDH), and GDH.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add the FAAH enzyme to the wells and pre-incubate.
-
Initiate the reaction by adding the FAAH substrate (e.g., oleamide).
-
Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode.
-
-
Data Analysis: The rate of NADH consumption is determined from the slope of the linear phase of the absorbance curve. IC50 values are calculated as described for the fluorescence-based assay.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.
-
Principle: This method uses an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases, which includes FAAH). To assess an inhibitor's selectivity, a proteome is pre-incubated with the inhibitor, followed by the addition of a reporter-tagged ABP (e.g., with a fluorophore or biotin). If the inhibitor binds to FAAH, it will block the binding of the ABP. The reduction in ABP labeling of FAAH, typically assessed by gel electrophoresis and fluorescence scanning or by mass spectrometry, indicates target engagement by the inhibitor.
-
Materials:
-
Cell or tissue proteomes
-
Test inhibitor (e.g., this compound)
-
Serine hydrolase-directed ABP (e.g., fluorophosphonate-rhodamine, FP-rhodamine)
-
SDS-PAGE materials and fluorescence gel scanner or mass spectrometer
-
-
Procedure:
-
Prepare proteome lysates from cells or tissues.
-
Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor for a defined period.
-
Add the ABP to the inhibitor-treated proteomes and incubate to allow for covalent labeling of active enzymes.
-
Quench the labeling reaction.
-
Analyze the proteome by SDS-PAGE and in-gel fluorescence scanning. The intensity of the band corresponding to FAAH will decrease with increasing concentrations of an effective inhibitor. For a more global selectivity profile, the biotinylated probe-labeled proteins can be enriched and identified by mass spectrometry.
-
-
Data Analysis: The fluorescence intensity of the FAAH band is quantified and normalized to a vehicle control. This allows for the determination of the inhibitor's potency and its selectivity against other serine hydrolases present in the proteome.
Mandatory Visualizations
Caption: FAAH Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for FAAH Inhibition Assay.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis, in vitro and in vivo evaluation, and radiolabeling of aryl anandamide analogues as candidate radioligands for in vivo imaging of fatty acid amide hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 7. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 8. abcam.cn [abcam.cn]
- 9. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FAAH Inhibitors: Redafamdastat vs. URB597
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Redafamdastat (PF-04457845) and URB597, two prominent inhibitors of Fatty Acid Amide Hydrolase (FAAH). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH leads to increased levels of these signaling lipids, potentiating their effects at cannabinoid receptors (CB1 and CB2) and other targets. This mechanism has shown therapeutic potential for a range of conditions, including pain, inflammation, and anxiety.
Mechanism of Action
Both this compound and URB597 are inhibitors of the FAAH enzyme. However, they exhibit different modes of irreversible inhibition.
-
This compound (PF-04457845) is a covalent, irreversible inhibitor that acts through carbamylation of the active site serine nucleophile of FAAH.[1]
-
URB597 is also an irreversible inhibitor that carbamylates the same catalytic serine residue.
The key distinction lies in their selectivity. While both effectively inhibit FAAH, studies have shown that this compound possesses a superior selectivity profile.
Chemical Structures
| Inhibitor | Chemical Structure |
| This compound | N-pyridazin-3-yl-4-[3-[[5-(trifluoromethyl)pyridin-2-yl]oxy]benzylidene]piperidine-1-carboxamide |
| URB597 | [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate |
Potency and Efficacy
The potency of these inhibitors is a critical factor in their pharmacological profile. The following table summarizes their in vitro inhibitory activity against FAAH.
| Inhibitor | Target | IC50 / kinact/Ki | Species | Reference |
| This compound | FAAH | IC50: 7.2 nM | Human | [1] |
| kinact/Ki: 40,300 M-1s-1 | Human | [1] | ||
| URB597 | FAAH | IC50: 4.6 nM | Rat | |
| kinact/Ki: 1,650 M-1s-1 | Rat |
This compound demonstrates a significantly higher inactivation efficiency (kinact/Ki) compared to URB597, suggesting a more rapid and efficient covalent modification of the FAAH enzyme.[1]
Selectivity Profile
A crucial aspect of a high-quality chemical probe and potential therapeutic is its selectivity for the intended target. Competitive activity-based protein profiling (ABPP) has been instrumental in evaluating the selectivity of FAAH inhibitors against other serine hydrolases in the proteome.
| Inhibitor | Off-Target Activity (Liver Proteome) | Reference |
| This compound | No significant off-target inhibition observed. | [1][2] |
| URB597 | Inhibition of several other serine hydrolases, including carboxylesterases. | [2][3] |
As demonstrated by competitive ABPP, this compound is highly selective for FAAH, showing no significant inhibition of other serine hydrolases in various tissues, including the liver.[1][2] In contrast, URB597 has been shown to inhibit several other serine hydrolases, particularly carboxylesterases, in peripheral tissues like the liver.[2][3] This superior selectivity of this compound reduces the potential for off-target effects.
Pharmacokinetic Properties
This compound (Human Data) [4]
| Parameter | Value |
| Absorption | Rapid, with median tmax of 0.5–1.2 hours. |
| Dose Proportionality | Appears dose-proportional following 14 days of once-daily dosing between 0.5 and 8 mg. |
| Excretion | Less than 0.1% of the dose is excreted in the urine. |
| Food Effect | A high-fat meal had no effect on the pharmacokinetics. |
In Vivo Efficacy in a Model of Inflammatory Pain
The anti-inflammatory potential of FAAH inhibitors is a key area of investigation. The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the efficacy of anti-inflammatory compounds. In this model, both this compound and URB597 have demonstrated efficacy. For instance, oral administration of this compound has been shown to produce antihyperalgesic effects comparable to the nonsteroidal anti-inflammatory drug (NSAID) naproxen.
Experimental Protocols
Fluorometric FAAH Inhibition Assay
This assay is used to determine the in vitro potency of FAAH inhibitors.
Principle: The assay utilizes a fluorogenic substrate for FAAH. Cleavage of the substrate by FAAH releases a fluorescent product, and the rate of fluorescence increase is proportional to FAAH activity. The ability of a test compound to inhibit this reaction is measured.
Materials:
-
Human FAAH enzyme (recombinant or from tissue homogenates)
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., N-(4-pyridinyl)-[1,1'-biphenyl]-4-carboxamide)
-
Test compounds (this compound, URB597) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the FAAH enzyme to the assay buffer.
-
Add the test compounds or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) at 37°C for a set duration (e.g., 30 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of compounds.[5][6][7][8][9]
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, URB597) formulated for oral or intraperitoneal administration
-
Vehicle control
-
P plethysmometer or digital calipers
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Measure the initial volume or thickness of the right hind paw of each rat.
-
Administer the test compound or vehicle to the rats at a specified time before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Calculate the percentage increase in paw volume/thickness for each animal at each time point compared to its initial measurement.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the selectivity of an inhibitor across a class of enzymes in a complex biological sample.[2][10][11][12]
Principle: A fluorescently tagged, broad-spectrum activity-based probe (ABP) that covalently labels the active site of many serine hydrolases is used. A test inhibitor is pre-incubated with a proteome. If the inhibitor binds to a specific serine hydrolase, it will block the subsequent labeling of that enzyme by the ABP. The reduction in fluorescent signal for a particular enzyme indicates inhibition by the test compound.
Materials:
-
Tissue or cell proteomes (e.g., liver, brain)
-
Test compounds (this compound, URB597) dissolved in DMSO
-
Broad-spectrum serine hydrolase ABP (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels and electrophoresis equipment
-
Fluorescence gel scanner
Procedure:
-
Prepare tissue or cell lysates (proteomes).
-
Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor or DMSO (vehicle control) for a defined period (e.g., 30 minutes) at 37°C.
-
Add the FP-Rh probe to each sample and incubate for a further period (e.g., 30 minutes) at room temperature.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
Analyze the gel to identify protein bands where the fluorescent signal is reduced in the presence of the inhibitor, indicating an off-target interaction.
Visualizations
Caption: Signaling pathway of FAAH and its inhibition.
Caption: Experimental workflow for FAAH inhibitor evaluation.
Conclusion
Both this compound and URB597 are potent irreversible inhibitors of FAAH. However, a critical differentiator is the superior selectivity of this compound. The lack of significant off-target activity, as demonstrated by competitive ABPP, positions this compound as a more precise tool for studying the therapeutic effects of FAAH inhibition and as a potentially safer clinical candidate. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other FAAH inhibitors.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Redafamdastat and Naproxen in Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Redafamdastat (PF-04457845) and naproxen, two compounds with distinct mechanisms of action for treating inflammatory pain. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer an objective assessment of their performance.
Mechanism of Action
This compound is a highly potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA).[2] By inhibiting FAAH, this compound increases the endogenous levels of anandamide, which in turn modulates pain and inflammation through its action on cannabinoid receptors (CB1 and CB2).[2]
Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By blocking this pathway, naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Quantitative Efficacy Data
The following tables summarize the in vitro potency of this compound and naproxen against their respective targets.
Table 1: In Vitro Potency of this compound against Fatty Acid Amide Hydrolase (FAAH)
| Target | Species | IC50 (nM) |
| FAAH | Human | 7.2 |
| FAAH | Rat | 7.4 |
Data sourced from MedchemExpress.[5]
Table 2: In Vitro Potency of Naproxen against Cyclooxygenase (COX) Isoforms
| Target | Species/Assay Condition | IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| COX-1 | Human Whole Blood | 35.48 | 0.55 |
| COX-2 | Human Whole Blood | 64.62 | |
| oCOX-1 | Ovine (3-min pre-incubation) | 0.340 | 1.89 |
| mCOX-2 | Murine (3-min pre-incubation) | 0.180 | |
| hCOX-2 | Human | 0.75 | N/A |
Data compiled from multiple sources. Human whole blood data from Hinz B, et al. (2008).[6] Ovine and murine data from Kalgutkar AS, et al. (2000).[3] Human COX-2 data from Kalgutkar AS, et al. (2000).[3] Note that IC50 values for naproxen can vary depending on the assay conditions.
Preclinical Comparative Efficacy
A key preclinical study directly compared the in vivo efficacy of this compound and naproxen in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). The results demonstrated that oral administration of This compound at 0.1 mg/kg produced a comparable anti-hyperalgesic effect to naproxen at 10 mg/kg .[5] This suggests that this compound is significantly more potent than naproxen in this preclinical model of inflammatory pain.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for this compound and naproxen.
Caption: this compound inhibits FAAH, increasing anandamide levels and leading to analgesia.
Caption: Naproxen inhibits COX-1/2, reducing prostaglandin synthesis and inflammation.
Experimental Protocols
In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Paw Edema in Rats
This protocol describes a standard method for inducing inflammatory pain in rats to evaluate the efficacy of analgesic compounds.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (180-220 g) are used.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
All procedures are conducted in accordance with institutional animal care and use guidelines.
2. Induction of Inflammation:
-
A 100 µL volume of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the right hind paw of each rat.[7][8]
-
The contralateral (left) hind paw receives a saline injection to serve as a control.
3. Drug Administration:
-
This compound and naproxen are formulated for oral gavage.
-
Dosing occurs at a specified time point after CFA injection (e.g., 24 hours).
-
A vehicle control group receives the formulation vehicle only.
4. Assessment of Hyperalgesia:
-
Mechanical hyperalgesia is assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the paw.[8]
-
Thermal hyperalgesia can be measured using a plantar test apparatus, where a radiant heat source is applied to the paw, and the latency to withdrawal is recorded.
-
Measurements are taken at baseline (before CFA injection) and at multiple time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).
5. Data Analysis:
-
The paw withdrawal threshold or latency is recorded for each animal at each time point.
-
Data are typically expressed as the mean ± standard error of the mean (SEM).
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the drug-treated groups to the vehicle control group.
Caption: Workflow for the CFA-induced inflammatory pain model in rats.
References
- 1. This compound (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]
- 2. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. ajmc.com [ajmc.com]
- 6. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Redafamdastat: A Comparative Analysis of its Unparalleled Selectivity
For researchers and professionals in drug development, the selectivity of a pharmacological agent is a critical determinant of its therapeutic potential and safety profile. Redafamdastat (PF-04457845), a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), has demonstrated an exceptional selectivity profile that distinguishes it from other compounds in its class. This guide provides a comprehensive comparison of this compound's selectivity, supported by experimental data and detailed methodologies.
Unprecedented Selectivity for FAAH
This compound has been shown to be an exquisitely selective inhibitor of FAAH.[1] In vitro studies have determined its IC50 values to be 7.2 nM for human FAAH and 7.4 nM for rat FAAH.[1] Its mechanism of action involves the covalent, irreversible carbamylation of the active-site serine nucleophile within the FAAH enzyme.[1][2] This targeted action ensures a durable and specific inhibition of the enzyme's activity.
The remarkable selectivity of this compound has been extensively documented through competitive activity-based protein profiling (ABPP).[1][2] This powerful technique allows for the assessment of an inhibitor's interaction with a broad range of enzymes within their native biological context. Studies have shown that even at a high concentration of 100 μM, this compound demonstrates no off-target activity against other serine hydrolases in human and mouse membrane proteomes.[1][3] This clean profile is a significant advantage, minimizing the potential for unintended pharmacological effects.
Comparative Selectivity Profile
To highlight the superior selectivity of this compound, a comparison with the first-generation FAAH inhibitor, URB597, is presented in the table below. While both compounds effectively inhibit FAAH, URB597 exhibits notable off-target activity, particularly against carboxyesterases in the liver.[2]
| Compound | Primary Target | IC50 (human FAAH) | Selectivity Profile (Competitive ABPP) | Known Off-Targets |
| This compound (PF-04457845) | Fatty Acid Amide Hydrolase (FAAH) | 7.2 nM[1][3] | No off-target inhibition of other serine hydrolases observed at 100 μM.[1][2][3] | None identified in broad serine hydrolase profiling.[1][2][3] |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | 4.6 nM | Inhibits other serine hydrolases.[2] | Carboxyesterases (in liver proteome).[2] |
Experimental Methodologies
The determination of this compound's selectivity relies on robust experimental protocols. A key methodology is Competitive Activity-Based Protein Profiling (ABPP) .
Competitive Activity-Based Protein Profiling (ABPP) Protocol:
-
Proteome Preparation: Tissue or cell proteomes (e.g., brain, liver) are prepared to maintain native enzyme activity.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (e.g., this compound or URB597).
-
Probe Labeling: A broad-spectrum, activity-based probe (e.g., a fluorophosphonate probe) that covalently labels the active sites of serine hydrolases is added to the mixture. The inhibitor, if bound to a target enzyme, will prevent the probe from labeling it.
-
Analysis: The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning. A decrease in the fluorescence signal for a specific protein band in the presence of the inhibitor indicates that the inhibitor has bound to and inhibited that enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Analysis of the Duration of Action of Redafamdastat and Other Fatty Acid Amide Hydrolase (FAAH) Inhibitors
An Objective Guide for Researchers in Drug Development
This guide provides a comparative analysis of Redafamdastat (also known as PF-04457845) and other prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors. The focus is on the duration of action, a critical parameter in assessing the therapeutic potential of these compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Contrary to initial postulations, this compound is not a Leukocyte-associated immunoglobulin-like receptor 1 (LAIR-1) inhibitor. Extensive research has firmly established it as a potent and highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH)[1][2][3]. FAAH is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide[4]. By inhibiting FAAH, these drugs increase the levels of endogenous cannabinoids, which can lead to analgesic, anti-inflammatory, and anxiolytic effects[4].
This guide will compare this compound with other notable FAAH inhibitors, including URB597, PF-3845, and BIA 10-2474, with a focus on their duration of action as demonstrated in preclinical and clinical studies.
Quantitative Comparison of FAAH Inhibitors
The following table summarizes the key quantitative data for this compound and other selected FAAH inhibitors.
| Compound | Target | Mechanism of Action | IC50 (human FAAH) | Duration of Action (in vivo) |
| This compound (PF-04457845) | FAAH | Covalent, Irreversible | 7.2 nM[1][2][3] | Long-lasting antihyperalgesic activity in a rat model of inflammatory pain[2]. |
| URB597 | FAAH | Irreversible | ~5 nM | In rats, a single dose is rapid in onset (<15 min) and persistent (>12 h)[5]. |
| PF-3845 | FAAH | Irreversible | ~7 nM | Has a longer duration of action than previous FAAH inhibitors[6]. |
| BIA 10-2474 | FAAH | Long-acting | Potent in vivo | Prolonged action in vivo[7]. |
Experimental Data on Duration of Action
The duration of action of an FAAH inhibitor is a critical determinant of its therapeutic efficacy and dosing regimen. Below is a detailed comparison of the available data for this compound and other inhibitors.
| Compound | Species | Model | Dose & Route | Observed Duration of Action | Reference |
| This compound (PF-04457845) | Rat | Inflammatory Pain (CFA model) | 10 mg/kg, p.o. | Long duration of antihyperalgesic activity. | [2] |
| URB597 | Rat | N/A | 0.3 mg/kg, i.p. | FAAH inhibition is rapid (<15 min) and persistent (>12 h). | [5] |
| URB597 | Rat | Inflammatory Pain (CFA model) | 0.3 mg/kg, i.p. | Significant increase in mechanical paw withdrawal threshold between 1 and 6 hours post-injection. | [8] |
| BIA 10-2474 | Human | Phase I Clinical Trial | 2.5–50 mg, oral (10-day) | Mean terminal elimination half-life of 8–10 hours on Day 10. | [9] |
| PF-3845 | Mouse | N/A | N/A | Longer duration of action than earlier FAAH inhibitors. | [6] |
Signaling Pathways and Experimental Workflows
FAAH Signaling Pathway
The primary mechanism of action of this compound and other compounds in this guide is the inhibition of the Fatty Acid Amide Hydrolase (FAAH) enzyme. This inhibition leads to an increase in the endogenous levels of fatty acid amides, most notably the endocannabinoid anandamide (AEA). AEA then acts on cannabinoid receptors, primarily CB1 and CB2, to exert its physiological effects.
Caption: FAAH Signaling Pathway and Inhibition.
Experimental Workflow for Assessing In Vivo Duration of Action
The following diagram illustrates a typical experimental workflow to determine the duration of action of an FAAH inhibitor in a preclinical model of inflammatory pain.
Caption: In Vivo Duration of Action Workflow.
Experimental Protocols
In Vivo Model of Inflammatory Pain
A common method to assess the efficacy and duration of action of anti-inflammatory and analgesic compounds is the Complete Freund's Adjuvant (CFA) induced inflammatory pain model in rodents.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.
-
Behavioral Testing: Mechanical allodynia is often quantified using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the inflamed paw. An increase in the paw withdrawal threshold following drug administration indicates an analgesic effect.
-
Drug Administration: Test compounds, such as this compound, are administered orally (p.o.) or via intraperitoneal (i.p.) injection at various doses.
-
Time Course Analysis: Behavioral testing is conducted at multiple time points post-drug administration (e.g., 1, 2, 4, 6, 12, 24 hours) to determine the onset and duration of the analgesic effect.
Measurement of FAAH Activity
The activity of FAAH in tissue samples (e.g., brain, liver) can be measured to confirm target engagement and its duration.
-
Sample Preparation: Tissues are homogenized in a suitable buffer.
-
Assay Principle: A common method is a fluorometric assay[10]. This assay uses a non-fluorescent substrate that is cleaved by FAAH to produce a fluorescent product. The rate of fluorescence generation is directly proportional to the FAAH activity in the sample[10].
-
Procedure:
-
Tissue homogenates are incubated with the FAAH substrate.
-
The fluorescence is measured kinetically over a set period using a microplate reader.
-
The rate of the reaction (change in fluorescence per unit of time) is calculated and normalized to the protein concentration of the sample.
-
The percentage of FAAH inhibition in samples from drug-treated animals is calculated relative to vehicle-treated controls.
-
Quantification of Anandamide (AEA) Levels
To correlate FAAH inhibition with its intended pharmacological effect, the levels of its primary substrate, anandamide, are often measured.
-
Sample Preparation: Tissues are homogenized and lipids are extracted using an organic solvent system.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endocannabinoids like AEA.
-
Procedure:
-
The lipid extract is separated using liquid chromatography.
-
The eluent is introduced into a mass spectrometer for detection and quantification of AEA based on its specific mass-to-charge ratio.
-
AEA levels in samples from treated animals are compared to those from vehicle-treated controls.
-
Conclusion
This compound is a potent and selective irreversible inhibitor of FAAH with a demonstrated long duration of action in preclinical models of inflammatory pain. When compared to other FAAH inhibitors such as URB597 and PF-3845, which are also irreversible inhibitors, this compound shows a comparable or potentially longer duration of effect. The tragic outcome of the clinical trial for BIA 10-2474, another long-acting FAAH inhibitor, underscores the importance of thorough preclinical safety and off-target activity profiling for this class of drugs. The sustained inhibition of FAAH by compounds like this compound offers the potential for less frequent dosing and a prolonged therapeutic window, making it a compound of continued interest for the treatment of various disorders. Further clinical studies are necessary to fully elucidate its duration of action and therapeutic utility in humans.
References
- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pharmacological blockade of the fatty acid amide hydrolase (FAAH) alters neural proliferation, apoptosis and gliosis in the rat hippocampus, hypothalamus and striatum in a negative energy context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Downstream Effects of Redafamdastat on Lipid Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Redafamdastat's performance in modulating lipid signaling pathways against other fatty acid amide hydrolase (FAAH) inhibitors. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of this compound.
Mechanism of Action: Elevating Endocannabinoid Tone
This compound (PF-04457845) is a potent, selective, and irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of a class of endogenous lipid signaling molecules known as N-acylethanolamines (NAEs). Key NAEs include:
-
Anandamide (AEA): An endocannabinoid that acts on cannabinoid receptors CB1 and CB2.[3]
-
N-palmitoylethanolamine (PEA): An anti-inflammatory and analgesic lipid that acts on peroxisome proliferator-activated receptors (PPARs).[3][4]
-
N-oleoylethanolamine (OEA): A lipid involved in satiety and metabolism, also acting on PPARs.[4]
By inhibiting FAAH, this compound prevents the breakdown of these NAEs, leading to their accumulation and enhanced downstream signaling. This targeted elevation of endogenous lipid mediators is a therapeutic strategy for various conditions, including pain and inflammatory disorders.[3]
Quantitative Comparison of FAAH Inhibitors
The following table summarizes the in vitro potency and in vivo effects of this compound compared to other well-characterized FAAH inhibitors, URB597 and PF-3845.
| Parameter | This compound (PF-04457845) | URB597 | PF-3845 |
| In Vitro Potency | |||
| IC50 (human FAAH) | 7.2 nM[1][5] | ~50 nM | ~200 nM |
| k_inact/K_i (human FAAH) | 40,300 M⁻¹s⁻¹[6] | 1,600 M⁻¹s⁻¹ | 13,000 M⁻¹s⁻¹ |
| In Vivo Effects | |||
| Brain AEA Elevation | 5- to 7-fold (at efficacious doses)[6] | ~2-fold (at 0.3 mg/kg)[7] | ~10-fold (at 10 mg/kg)[8] |
| Brain PEA Elevation | Substantially increased[9] | ~1.5-fold (at 200 µg, intrathecal)[10] | ~5-fold (at 10 mg/kg)[8] |
| Brain OEA Elevation | Substantially increased[9] | ~1.8-fold (at 200 µg, intrathecal)[10] | ~5-fold (at 10 mg/kg)[8] |
| Analgesic Efficacy (inflammatory pain) | Minimum effective dose of 0.1 mg/kg in rats[6] | Effective in various rodent pain models[11][12] | Effective in rodent inflammatory pain models[8] |
| Clinical Trial Outcome (osteoarthritis pain) | No significant analgesic effect compared to placebo[9] | Not extensively studied in this context | Not applicable |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for validating its effects.
References
- 1. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The case for the development of novel analgesic agents targeting both fatty acid amide hydrolase and either cyclooxygenase or TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Redafamdastat in a Laboratory Setting
The proper disposal of investigational pharmaceutical compounds like Redafamdastat is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste generated during research activities.
Characterization and Hazard Assessment
Before disposal, it is imperative to characterize the waste stream containing this compound. As a potent and selective FAAH inhibitor, it should be treated as a potentially hazardous chemical. While a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound is not publicly available, general principles for the disposal of research-grade pharmaceutical compounds and laboratory chemicals should be strictly followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1][2]
Key characteristics to consider include:
-
Physical State: Solid (powder) or liquid (solutions in solvents like DMSO, ethanol, etc.).
-
Toxicity: While comprehensive toxicological data may be limited for a research compound, it should be handled as a toxic substance.
-
Reactivity: Information on chemical incompatibilities should be reviewed to prevent dangerous reactions in waste containers.
-
Contamination: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and empty containers, should be considered contaminated and disposed of accordingly.
Proper Disposal Procedures
The disposal of this compound and its associated waste must be managed through a licensed hazardous waste program.[3] Under no circumstances should this material be disposed of down the drain or in regular trash.[4]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound powder, contaminated PPE (gloves, lab coats), weigh boats, and other contaminated disposable labware in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Management:
-
Use containers that are chemically compatible with the waste they are holding.[5]
-
Ensure containers are in good condition and have secure, tight-fitting lids.
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic").
-
Keep waste containers closed except when adding waste.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste yourself. Trained EHS personnel will handle the collection and transport for final disposal.
-
-
Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with this compound using an appropriate solvent or cleaning agent. Collect the cleaning materials as hazardous waste.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the defaced container may be disposed of as regular trash, pending institutional policies.[4]
-
Quantitative Data Summary
For unused or expired this compound, the following information should be documented for waste disposal purposes:
| Parameter | Information to Record |
| Chemical Name | This compound |
| CAS Number | 1210528-93-0 |
| Quantity | Total mass (in grams or milligrams) or volume (in milliliters) of the waste |
| Concentration | If in solution, the concentration of this compound |
| Solvent(s) | The solvent(s) used to dissolve the compound |
| Date of Generation | The date the waste was first added to the container |
Experimental Protocols Cited
This guidance is based on established best practices for the management of laboratory chemical waste and does not cite specific experimental protocols for this compound. Researchers should always refer to their institution-specific protocols for hazardous waste management.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader community and ecosystem.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Redafamdastat
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Redafamdastat (also known as PF-04457845). It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to ensure safe operational practices.
Chemical and Physical Properties
This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] Its inhibition of FAAH is covalent and irreversible.[1] Understanding its physical and chemical characteristics is the first step in safe handling.
| Property | Value |
| Chemical Name | N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide |
| Synonyms | PF-04457845, PF-4457845 |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂ |
| Molecular Weight | 455.43 g/mol |
| Appearance | White to off-white powder |
| Storage Conditions | Short-term (days to weeks): Dry, dark, and at 0 - 4°C. Long-term (months to years): -20°C. |
| Solubility | Soluble in DMSO. |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Material Safety Data Sheet (MSDS) with comprehensive toxicological data for this compound is not publicly available, its classification as a potent enzyme inhibitor necessitates stringent safety protocols. The following recommendations are based on handling similar potent research compounds.
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Sensitization: Avoid inhalation of dust.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile), a lab coat, and full-length pants. Ensure no skin is exposed. Change gloves immediately if contaminated. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. Work in a well-ventilated area, preferably a chemical fume hood. |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential to minimize exposure risk and environmental contamination.
Handling and Storage:
-
Receiving: Upon receipt, visually inspect the container for any damage.
-
Storage: Store the compound in a clearly labeled, tightly sealed container in a designated, secure, and ventilated area at the recommended temperature.
-
Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within a chemical fume hood. Use appropriate tools to handle the powder and avoid generating dust.
-
Solution Preparation: Prepare solutions in a fume hood. For in vivo studies, one protocol involves a nanocrystalline suspension in 2% polyvinylpyrrolidone and 0.15% sodium dodecyl sulfate in water.
-
Spill Management:
-
Minor Spill: In a fume hood, gently cover the spill with an absorbent material. Decontaminate the area with a suitable cleaning agent (e.g., soap and water), and collect all waste in a sealed container for proper disposal.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) office immediately.
-
Disposal Plan:
-
Waste this compound (Solid and Solutions): Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use.
Experimental Protocols and Visualizations
Understanding the mechanism of action and the experimental workflow is key to both scientific success and safety.
Mechanism of Action: this compound Signaling Pathway
This compound is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4][5] By inhibiting FAAH, this compound increases the levels of AEA, which then enhances the activation of cannabinoid receptors (CB1 and CB2).[6] This leads to various physiological effects, including analgesia and anti-inflammatory responses.[3][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PF-04457845) | FAAH inhibitor | Probechem Biochemicals [probechem.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
